molecular formula C19H34O3 B1667630 AS-183 CAS No. 147317-12-2

AS-183

Cat. No.: B1667630
CAS No.: 147317-12-2
M. Wt: 310.5 g/mol
InChI Key: DVCQIWCKLKWXEA-UHFFFAOYSA-N
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Description

AS-183 is a member of oxolanes.

Properties

CAS No.

147317-12-2

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

2-hydroxy-2,4-dimethyl-5-(4,6,8-trimethyldecan-2-yl)furan-3-one

InChI

InChI=1S/C19H34O3/c1-8-12(2)9-13(3)10-14(4)11-15(5)17-16(6)18(20)19(7,21)22-17/h12-15,21H,8-11H2,1-7H3

InChI Key

DVCQIWCKLKWXEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CC(C)CC(C)C1=C(C(=O)C(O1)(C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,4-dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone
AS 183
AS-183

Origin of Product

United States

Foundational & Exploratory

AS-183 compound discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the identifier "AS-183" reveals significant ambiguity across scientific literature, referencing disparate entities including microRNA-183, the G-protein coupled receptor GPR183, and derivatives of a Factor 7a inhibitor. Due to this lack of a singular, well-defined compound under the "this compound" designation, and in the absence of further clarification, this guide will focus on a well-characterized compound relevant to the field of kinase inhibition: SGI-1776 .

SGI-1776 is a potent, orally bioavailable small molecule inhibitor of the PIM kinases and FMS-like tyrosine kinase 3 (FLT3). Its discovery and development provide a representative case study in modern kinase inhibitor research. This document serves as a technical guide on its discovery, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Discovery and History of SGI-1776

SGI-1776, an imidazo[1,2-b]pyridazine compound, was identified through screening efforts to discover novel inhibitors of the PIM family of serine/threonine kinases.[1] The PIM kinases (PIM1, PIM2, and PIM3) are recognized as proto-oncogenes, frequently overexpressed in various hematological malignancies and solid tumors, including leukemia and prostate cancer.[2][3][4] Their role in promoting cell survival and proliferation made them an attractive target for cancer therapy.[3]

Developed by SuperGen (later Astex Pharmaceuticals), SGI-1776 emerged as a lead candidate due to its potent activity against PIM1.[5][6] Further characterization revealed its dual activity, also potently inhibiting FLT3, a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[7][8] This dual-inhibitor profile made SGI-1776 a particularly interesting candidate for AML, where both PIM and FLT3 pathways are often dysregulated.[3][7]

The compound progressed into Phase 1 clinical trials for relapsed/refractory leukemias.[9] However, its clinical development was discontinued due to dose-limiting cardiac toxicity (QTc prolongation), rendering the molecule unsafe for continued clinical use.[9][10] Despite its clinical termination, the study of SGI-1776 provided valuable insights into the roles of PIM and FLT3 kinases and the therapeutic potential of their inhibition.[10]

Mechanism of Action

SGI-1776 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases to block their catalytic activity.[11][12] Its primary targets are the three PIM kinase isoforms and the FLT3 kinase.[8]

  • PIM Kinase Inhibition : By inhibiting PIM kinases, SGI-1776 disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation. Key substrates of PIM kinases include the pro-apoptotic protein BAD, the cell cycle regulator p27, and proteins involved in protein synthesis like 4E-BP1.[7][13] Inhibition leads to decreased phosphorylation of these substrates, which can trigger apoptosis and cause cell cycle arrest.[5][7] For instance, SGI-1776 treatment has been shown to decrease the phosphorylation of c-Myc(Ser62) and 4E-BP1, leading to a reduction in the anti-apoptotic protein Mcl-1.[7][14]

  • FLT3 Kinase Inhibition : SGI-1776 is also a potent inhibitor of FLT3, including the internal tandem duplication (ITD) mutant (FLT3-ITD), which is a driver mutation in a significant subset of AML cases.[7][15] FLT3-ITD leads to constitutive activation of the kinase and downstream pathways like STAT5, MAPK, and AKT, promoting uncontrolled cell growth.[15][16] SGI-1776 inhibits the autophosphorylation of FLT3, thereby blocking these downstream pro-survival signals.[17] The dual inhibition of PIM and FLT3 is particularly effective, as PIM1 has been shown to phosphorylate and stabilize the FLT3-ITD protein, creating a positive feedback loop that promotes aberrant signaling.[3][18]

Quantitative Data

The inhibitory activity of SGI-1776 has been quantified against various kinases and in cellular models.

Target Kinase IC₅₀ (nM) Assay Type
PIM17Cell-free radiometric assay
PIM2363Cell-free radiometric assay
PIM369Cell-free radiometric assay
FLT344Cell-free assay
Haspin34Cell-free assay
Table 1: In Vitro Kinase Inhibitory Activity of SGI-1776. Data compiled from multiple sources.[1][5][7][8][19]
Cell Line Model Cancer Type IC₅₀ (µM) Effect
MV-4-11 (FLT3-ITD)Acute Myeloid Leukemia0.005 - 3.1 (median)Apoptosis, Complete Response in Xenografts
MOLM-13 (FLT3-ITD)Acute Myeloid LeukemiaVariesApoptosis, Mcl-1 Reduction
OCI-AML-3 (FLT3-WT)Acute Myeloid LeukemiaVariesApoptosis, Mcl-1 Reduction
CLL Primary CellsChronic Lymphocytic Leukemia1 - 10Apoptosis, Mcl-1 Reduction
C4-2BProstate Cancer2 - 4G1 Cell Cycle Arrest, Apoptosis
22Rv1Prostate Cancer2 - 4G1 Cell Cycle Arrest, Apoptosis
Table 2: Cellular Activity of SGI-1776 in Various Cancer Models. Data compiled from multiple sources.[1][7][11][19][20][21]

Signaling Pathway Diagrams

The diagrams below illustrate the key signaling pathways affected by SGI-1776.

PIM_FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor inhibitor inhibitor process process FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Activates STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT MAPK MAPK FLT3->MAPK Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK Upregulates JAK->STAT5 Upregulates PIM1 PIM1 Kinase STAT5->PIM1 Upregulates Proliferation Cell Proliferation STAT5->Proliferation Apoptosis Apoptosis Inhibition STAT5->Apoptosis PIM1->FLT3 Stabilizes p27 p27 PIM1->p27 cMyc c-Myc PIM1->cMyc FourEBP1 4E-BP1 PIM1->FourEBP1 BAD BAD PIM1->BAD SGI1776_PIM SGI-1776 SGI1776_PIM->PIM1 Inhibits CellCycle G1/S Arrest p27->CellCycle Induces cMyc->Proliferation Mcl1 Mcl-1 FourEBP1->Mcl1 Inhibits translation of Mcl1->Apoptosis BAD->Apoptosis Promotes SGI1776_FLT3 SGI-1776 SGI1776_FLT3->FLT3 Inhibits AKT->Apoptosis MAPK->Proliferation

Figure 1. SGI-1776 inhibits PIM1 and FLT3 signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SGI-1776.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol determines the concentration of SGI-1776 required to inhibit 50% of the kinase activity (IC₅₀) of PIM1.

Materials:

  • Recombinant human PIM1 kinase (5-10 mU)

  • Kinase reaction buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM MgAcetate

  • Peptide substrate: KKRNRTLTV (100 µM)

  • [γ-³³P-ATP] (specific activity ~500 cpm/pmol)

  • SGI-1776 (serial dilutions)

  • 3% Phosphoric acid solution

  • P30 filtermat

Procedure:

  • Prepare a reaction mixture containing PIM1 kinase, kinase reaction buffer, and the peptide substrate.

  • Add serial dilutions of SGI-1776 or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P-ATP].

  • Incubate the reaction for 40 minutes at room temperature.

  • Stop the reaction by adding 5 µL of 3% phosphoric acid solution.

  • Spot 10 µL of the reaction mixture onto a P30 filtermat.

  • Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid, followed by one wash in methanol.

  • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the DMSO control and plot the results to determine the IC₅₀ value.[5][11]

Cellular Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells in a cancer cell line (e.g., MV-4-11) following treatment with SGI-1776.

Materials:

  • MV-4-11 cells

  • SGI-1776 (various concentrations)

  • DMSO (vehicle control)

  • Annexin V-FITC solution

  • Propidium Iodide (PI) solution

  • Annexin binding buffer

  • Flow cytometer

Procedure:

  • Seed MV-4-11 cells and treat with various concentrations of SGI-1776 (e.g., 0.3, 1, 3, 10 µM) or DMSO for 24 hours.

  • Harvest approximately 1 x 10⁶ cells by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 100 µL of annexin binding buffer.

  • Add 5 µL of Annexin V-FITC solution and 5 µL of PI solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, measuring at least 10,000 events per sample.

  • Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[7][22]

Western Blotting for Phosphoprotein Analysis

This protocol assesses the effect of SGI-1776 on the phosphorylation status of downstream targets of PIM and FLT3.

Materials:

  • AML cells (e.g., MOLM-13)

  • SGI-1776

  • Lysis buffer (e.g., M-PER with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Treat MOLM-13 cells with SGI-1776 or DMSO for a specified time (e.g., 24 hours).

  • Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

  • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody (e.g., anti-phospho-4E-BP1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize protein bands using a chemiluminescence substrate.

  • Strip the membrane and re-probe with antibodies for total protein (e.g., anti-4E-BP1) and a loading control (e.g., anti-GAPDH) to ensure equal loading and to quantify changes in phosphorylation.[7][12][17]

Figure 2. General experimental workflow for kinase inhibitor characterization.

References

An In-Depth Technical Guide to AS-183: A Novel ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-183 is a naturally occurring small molecule isolated from the fungus Scedosporium sp. SPC-15549 that has been identified as a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis, and its inhibition is a therapeutic target for managing hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols and pathway diagrams to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound is chemically known as 2,4-dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone[1]. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name 2,4-dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone[1]
Synonym This compound[1]
CAS Number 147317-12-2
Molecular Formula C19H34O3
Molecular Weight 310.48 g/mol
Appearance Colorless oil
Solubility Soluble in methanol, ethanol, acetone, and ethyl acetate; Insoluble in water and n-hexane
UV λmax (MeOH) 278 nm (ε 8,900)

Chemical Structure:

Chemical structure of this compound

Caption: 2D structure of this compound (2,4-dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone)

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. By inhibiting ACAT, this compound prevents the esterification and subsequent storage of excess cholesterol in cells, which is a key process in the development of atherosclerosis.

Pharmacological Data:

ParameterValueCell/Enzyme SourceReference
IC50 (ACAT inhibition) 0.94 µMRabbit liver microsomes[1]
IC50 (Cholesterol ester formation) 18.1 µMHepG2 cells[1]
IC50 (Cholesterol ester formation) 25.5 µMCaCo2 cells[1]
IC50 (Cholesterol ester formation) 34.5 µMTHP-1 cells[1]
Acyl-CoA: Cholesterol Acyltransferase (ACAT) Signaling Pathway

The ACAT enzyme is a key regulator of cellular cholesterol levels. When intracellular free cholesterol levels rise, ACAT is activated to convert the excess cholesterol into cholesteryl esters, which are then stored in lipid droplets. This process prevents the cytotoxic effects of high levels of free cholesterol. In the context of atherosclerosis, the accumulation of cholesteryl esters in macrophages within the arterial wall leads to the formation of foam cells, a hallmark of atherosclerotic plaques. Inhibition of ACAT by compounds like this compound can therefore prevent foam cell formation and potentially slow the progression of atherosclerosis.

ACAT_Signaling_Pathway Extracellular Extracellular Space Cell_Membrane Cell Membrane Intracellular Intracellular Space LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters AS183 This compound AS183->ACAT Lipid_Droplet Lipid Droplet (Foam Cell Formation) Cholesteryl_Esters->Lipid_Droplet

ACAT Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Isolation of this compound from Scedosporium sp. SPC-15549

The following is a representative workflow for the isolation and purification of this compound from a culture of Scedosporium sp. SPC-15549.

Isolation_Workflow Start Start: Culture of Scedosporium sp. SPC-15549 Fermentation Fermentation (Seed medium, then production medium) Start->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Discard Mycelia Mycelia Centrifugation->Mycelia Extraction Extraction of Mycelia with Acetone Mycelia->Extraction Concentration1 Concentration of Acetone Extract Extraction->Concentration1 Partition Partition between Ethyl Acetate and Water Concentration1->Partition EtOAc_Layer Ethyl Acetate Layer Partition->EtOAc_Layer Concentration2 Concentration EtOAc_Layer->Concentration2 Chromatography1 Silica Gel Column Chromatography (n-Hexane-EtOAc) Concentration2->Chromatography1 Active_Fractions Collection of Active Fractions Chromatography1->Active_Fractions Chromatography2 Preparative HPLC (ODS, MeOH-H2O) Active_Fractions->Chromatography2 Purified_AS183 Purified this compound Chromatography2->Purified_AS183

Isolation and Purification Workflow for this compound.

Detailed Steps:

  • Fermentation: Scedosporium sp. SPC-15549 is cultured in a suitable seed medium followed by a larger scale production medium to generate sufficient biomass.

  • Extraction: The mycelia are separated from the culture broth by centrifugation. The mycelial cake is then extracted with acetone.

  • Solvent Partitioning: The acetone extract is concentrated and then partitioned between ethyl acetate and water. The active compound, this compound, is extracted into the ethyl acetate layer.

  • Chromatographic Purification: The concentrated ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Final Purification: The fractions showing ACAT inhibitory activity are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water mobile phase to yield pure this compound.

In Vitro ACAT Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound on ACAT using rabbit liver microsomes as the enzyme source.

Materials:

  • Rabbit liver microsomes

  • This compound (or other test compounds)

  • [1-14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Potassium phosphate buffer (pH 7.4)

  • Cholesterol

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation counter and cocktail

Workflow:

ACAT_Assay_Workflow Start Start: Prepare Reaction Mixture Incubation1 Pre-incubation: Microsomes + this compound + Cholesterol + BSA Start->Incubation1 Initiation Initiate Reaction: Add [1-14C]Oleoyl-CoA Incubation1->Initiation Incubation2 Incubation at 37°C Initiation->Incubation2 Termination Stop Reaction: Add Isopropanol/ n-Hexane Incubation2->Termination Extraction Lipid Extraction Termination->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC Visualization Visualize and Scrape Cholesteryl Ester Band TLC->Visualization Quantification Quantify Radioactivity (Scintillation Counting) Visualization->Quantification Analysis Calculate IC50 Quantification->Analysis

Experimental Workflow for In Vitro ACAT Inhibition Assay.

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the rabbit liver microsomes, potassium phosphate buffer, BSA, and cholesterol.

  • Pre-incubation with Inhibitor: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding [1-14C]Oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stop Reaction and Extract Lipids: Terminate the reaction by adding a mixture of isopropanol and n-hexane. Vortex and centrifuge to separate the phases.

  • TLC Analysis: Spot the lipid-containing organic phase onto a silica gel TLC plate and develop the plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid).

  • Quantification: Visualize the cholesteryl ester band (e.g., by autoradiography or with iodine vapor), scrape the corresponding silica from the plate, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a promising natural product with potent ACAT inhibitory activity. Its furanone scaffold represents a unique chemical class for the development of novel anti-hypercholesterolemic and anti-atherosclerotic agents. The information provided in this technical guide, including its chemical and biological properties, along with detailed experimental workflows, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery who are interested in exploring the therapeutic potential of this compound and its analogs. Further studies are warranted to elucidate the in vivo efficacy and safety profile of this compound.

References

AS-183: A Potent Inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity and Molecular Targets of AS-183

Abstract

This compound is a naturally derived small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme pivotal to cellular cholesterol homeostasis. By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT plays a crucial role in the storage of excess cholesterol within cells. Dysregulation of ACAT activity has been implicated in the pathophysiology of several diseases, including atherosclerosis and hypercholesterolemia. This document provides a comprehensive overview of the biological activity of this compound, its molecular target, and the experimental methodologies used to characterize its function.

Introduction

Cellular cholesterol levels are tightly regulated to ensure membrane integrity and normal cell function while preventing the cytotoxic effects of free cholesterol accumulation. Acyl-CoA:cholesterol acyltransferase (ACAT) is a key enzyme in this regulatory network, responsible for the esterification of cholesterol, thereby converting it into a more inert form for storage in lipid droplets. There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. Inhibition of ACAT has emerged as a promising therapeutic strategy for managing conditions characterized by excessive cholesterol accumulation.

This compound, a compound isolated from the fungus Scedosporium sp. SPC-15549, has been identified as a potent inhibitor of ACAT.[1] This technical guide details the biological activity and molecular targets of this compound, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action.

Biological Activity and Molecular Target

The primary molecular target of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT). This compound demonstrates inhibitory activity against ACAT in both enzymatic and cell-based assays.

Quantitative Data

The inhibitory potency of this compound has been quantified through various assays, with the key findings summarized in the table below.

Assay TypeSystem/Cell LineParameterValueReference
Enzymatic AssayRabbit Liver MicrosomesIC500.94 µM[1]
Cholesterol Ester FormationHepG2 (Human Hepatoma)IC5018.1 µM[1]
Cholesterol Ester FormationCaCo2 (Human Colon Adenocarcinoma)IC5025.5 µM[1]
Cholesterol Ester FormationTHP-1 (Human Monocytic)IC5034.5 µM[1]

Table 1: Inhibitory Activity of this compound

Signaling Pathway

This compound exerts its biological effect by directly inhibiting the enzymatic activity of ACAT. This enzyme is located in the endoplasmic reticulum and plays a central role in cellular cholesterol homeostasis. The following diagram illustrates the role of ACAT in the cholesterol esterification pathway and the point of inhibition by this compound.

ACAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_er Endoplasmic Reticulum ldl LDL ldlr LDL Receptor ldl->ldlr Binds acat ACAT cholesteryl_esters Cholesteryl Esters acat->cholesteryl_esters Esterification endosome Endosome ldlr->endosome Internalization lysosome Lysosome endosome->lysosome Fusion free_cholesterol Free Cholesterol Pool lysosome->free_cholesterol Hydrolysis free_cholesterol->acat acyl_coa Acyl-CoA acyl_coa->acat lipid_droplet Lipid Droplet cholesteryl_esters->lipid_droplet Storage as183 This compound as183->acat Inhibits

Figure 1: Simplified signaling pathway of ACAT-mediated cholesterol esterification and its inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound. Please note that the specific protocols used in the original discovery of this compound may vary; the following are representative methods based on established practices in the field.

ACAT Enzyme Activity Assay (Rabbit Liver Microsomes)

This assay measures the direct inhibitory effect of this compound on ACAT enzyme activity using a microsomal fraction from rabbit liver as the enzyme source.

Workflow Diagram:

ACAT_Assay_Workflow start Start prep_microsomes Prepare Rabbit Liver Microsomes start->prep_microsomes incubation Incubate Microsomes with This compound (or vehicle) and [14C]oleoyl-CoA & Cholesterol prep_microsomes->incubation stop_reaction Stop Reaction (e.g., with isopropanol/heptane) incubation->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids tlc Separate Lipids by Thin-Layer Chromatography (TLC) extract_lipids->tlc quantify Quantify [14C]Cholesteryl Oleate (Scintillation Counting) tlc->quantify calculate Calculate % Inhibition and IC50 quantify->calculate end End calculate->end

Figure 2: Experimental workflow for the in vitro ACAT enzyme activity assay.

Methodology:

  • Preparation of Rabbit Liver Microsomes:

    • Homogenize fresh or frozen rabbit liver in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., by Bradford assay).

  • Enzyme Assay:

    • In a reaction tube, combine the microsomal protein (e.g., 100-200 µg) with a buffer containing bovine serum albumin (BSA).

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control.

    • Pre-incubate for a short period at 37°C.

    • Initiate the reaction by adding the substrates: cholesterol (solubilized with a detergent like Triton WR-1339) and radiolabeled [1-14C]oleoyl-CoA.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a mixture of isopropanol and heptane.

    • Vortex to extract the lipids into the heptane phase.

    • Separate the lipid classes by thin-layer chromatography (TLC) on silica gel plates using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

    • Identify the cholesteryl ester band by comparison to a standard.

    • Scrape the silica corresponding to the cholesteryl ester band and quantify the radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Cholesterol Ester Formation Assay (HepG2, CaCo2, THP-1)

This assay measures the ability of this compound to inhibit the formation of cholesteryl esters within cultured cells.

Workflow Diagram:

Cellular_Assay_Workflow start Start seed_cells Seed Cells (HepG2, CaCo2, or THP-1) in Culture Plates start->seed_cells treat_cells Treat Cells with this compound (or vehicle) seed_cells->treat_cells add_radiolabel Add Radiolabeled Precursor (e.g., [14C]oleic acid complexed to BSA) treat_cells->add_radiolabel incubate Incubate for a Defined Period add_radiolabel->incubate wash_cells Wash Cells to Remove Unincorporated Radiolabel incubate->wash_cells extract_lipids Extract Cellular Lipids wash_cells->extract_lipids tlc Separate Lipids by TLC extract_lipids->tlc quantify Quantify [14C]Cholesteryl Esters and Total [14C]Lipids tlc->quantify calculate Calculate % Inhibition and IC50 quantify->calculate end End calculate->end

Figure 3: Experimental workflow for the cellular cholesterol ester formation assay.

Methodology:

  • Cell Culture:

    • Culture HepG2, CaCo2, or THP-1 cells in their respective recommended media and conditions until they reach a suitable confluency. For THP-1 cells, differentiation into macrophages may be induced prior to the assay (e.g., using phorbol 12-myristate 13-acetate).

  • Inhibition and Labeling:

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control in serum-free or low-serum medium for a specified time (e.g., 1-2 hours).

    • Add a radiolabeled precursor for cholesteryl ester synthesis, typically [14C]oleic acid complexed to fatty acid-free BSA, to the culture medium.

    • Incubate the cells for a further period (e.g., 2-6 hours) to allow for the uptake and incorporation of the labeled fatty acid into cholesteryl esters.

  • Lipid Extraction and Analysis:

    • After the incubation period, wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

    • Lyse the cells and extract the total cellular lipids using a method such as the Bligh and Dyer procedure (chloroform:methanol:water).

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of solvent and spot it onto a TLC plate.

    • Separate the lipid classes as described in the enzymatic assay protocol.

    • Identify and quantify the radioactivity in the cholesteryl ester band. It is also advisable to quantify the radioactivity in the total lipid extract to account for any effects of the compound on fatty acid uptake.

  • Data Analysis:

    • Calculate the percentage of cholesteryl ester formation relative to the total incorporated radioactivity for each condition.

    • Determine the percent inhibition of cholesteryl ester formation for each concentration of this compound compared to the vehicle control.

    • Calculate the IC50 value as described for the enzymatic assay.

Conclusion

This compound is a potent inhibitor of ACAT, demonstrating activity at both the enzymatic and cellular levels. Its ability to block the esterification of cholesterol highlights its potential as a pharmacological tool for studying cholesterol metabolism and as a lead compound for the development of therapeutics for hypercholesterolemia and atherosclerosis. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other ACAT inhibitors. Further research is warranted to elucidate the isoform selectivity of this compound and its in vivo efficacy and safety profile.

References

Unraveling the Synthesis and Purification of AS-183: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive synthesis and purification protocol for a specific molecule designated "AS-183" cannot be provided as the identifier "this compound" is ambiguous and does not correspond to a unique, publicly documented chemical compound. Extensive searches have revealed multiple, unrelated substances and biological molecules referenced with "183," including dyes such as Acid Red 183 and Pigment Yellow 183, as well as microRNA-183. However, a distinct small molecule inhibitor or research chemical with the specific designation "this compound" is not clearly identified in the scientific literature or chemical databases.

For the scientific and drug development community to effectively utilize and build upon research, precise identification of chemical matter is paramount. Without a definitive chemical structure, CAS number, or a primary literature reference describing the synthesis of "this compound," a detailed technical guide on its synthesis and purification remains speculative.

To enable the creation of the requested in-depth guide, it is crucial to first unambiguously identify the molecule of interest. Researchers and professionals seeking information on "this compound" are encouraged to provide a more specific identifier, such as:

  • The complete IUPAC or common name of the compound.

  • The Chemical Abstracts Service (CAS) Registry Number.

  • A reference to a patent or scientific journal article that describes the molecule and its synthesis.

Upon clarification of the specific chemical entity, a comprehensive technical guide can be developed, encompassing the core requirements of data presentation, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Hypothetical Workflow for Small Molecule Synthesis and Purification

Should a specific small molecule "this compound" be identified, a typical workflow for its synthesis and purification would be documented. The following diagram illustrates a generalized process that would be detailed in a specific technical guide.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Characterization start Starting Materials reaction Chemical Reaction (e.g., Coupling, Cyclization) start->reaction Reagents, Solvent, Catalyst quench Reaction Quenching reaction->quench workup Aqueous Workup (Extraction) quench->workup crude Crude Product workup->crude chromatography Chromatography (e.g., Column, HPLC) crude->chromatography recrystallization Recrystallization or Precipitation chromatography->recrystallization drying Drying under Vacuum recrystallization->drying pure_product Pure this compound drying->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (LC-MS, HRMS) pure_product->ms purity_analysis Purity Assessment (HPLC, UPLC) pure_product->purity_analysis

Caption: Generalized workflow for small molecule synthesis and purification.

Hypothetical Signaling Pathway Inhibition

If "this compound" were identified as an inhibitor of a specific signaling pathway, a diagram illustrating its mechanism of action would be provided. For instance, if it were a hypothetical inhibitor of the PI3K/Akt pathway, the visualization would be as follows:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription AS183 This compound AS183->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

An In-depth Technical Guide on AS-183 Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of two distinct molecular entities that may be referred to as "AS-183" and their analogues or derivatives: the microRNA miR-183 and the antimalarial compound SSJ-183. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on their biological functions, quantitative data, experimental protocols, and relevant signaling pathways.

Section 1: MicroRNA-183 (miR-183) and its Modulators

MicroRNA-183 (miR-183) is a small non-coding RNA molecule that plays a significant role in the post-transcriptional regulation of gene expression. It is part of a highly conserved miRNA cluster, which also includes miR-96 and miR-182. This cluster is involved in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, most notably cancer. The "analogues and derivatives" of miR-183 are synthetic oligonucleotides designed to either mimic its function (miR-183 mimics) or inhibit its activity (miR-183 inhibitors or antagomirs).

Biological Function and Mechanism of Action

Mature miR-183 is a short RNA sequence (around 22 nucleotides) that binds to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs). This binding leads to either the degradation of the mRNA transcript or the repression of its translation into protein, effectively silencing the target gene. A single miRNA can have multiple mRNA targets, allowing it to act as a master regulator of complex signaling networks.

The miR-183 cluster has been shown to regulate pathways involved in:

  • Cell proliferation and differentiation

  • Apoptosis (programmed cell death)

  • Cell migration and invasion

  • Epithelial-to-mesenchymal transition (EMT)

  • DNA damage repair

Dysregulation of miR-183 expression is frequently observed in various cancers, where it can act as either an oncogene (promoting cancer) or a tumor suppressor, depending on the cellular context and its specific targets in that cancer type.

Quantitative Data: Effects of miR-183 Mimics and Inhibitors

The functional consequences of modulating miR-183 activity are often quantified by measuring changes in target gene expression, cell viability, or other cellular phenotypes. The following table summarizes representative quantitative data from studies using miR-183 mimics and inhibitors.

Cell LineTreatmentTarget Gene/PhenotypeQuantitative EffectReference
SW1990 (Pancreatic Cancer)miR-183 mimicPDCD4 (protein)Significant decrease[1]
SW1990 (Pancreatic Cancer)miR-183 mimicCell ProliferationIncreased[1]
SW1990 (Pancreatic Cancer)miR-183 mimicApoptosisDecreased[1]
HeLa (Cervical Cancer)miR-183 mimicITGB1 (protein)Significant decrease[1]
HeLa (Cervical Cancer)miR-183 mimicCell InvasionDecreased[1]
Ovarian Cancer Cellsanti-miR-182Xenograft Growth & MetastasisReduced in vivo[2]
Neonatal Rat CardiomyocytesmiR-183 mimicCell SizeSignificantly attenuated[3]
Neonatal Rat CardiomyocytesmiR-183 mimicTIAM1 (mRNA & protein)Decreased[3]
Key Signaling Pathways Involving miR-183

miR-183 is a key regulator of several important signaling pathways implicated in cancer and other diseases.

  • PI3K/Akt/mTOR Pathway : This is a central pathway that controls cell growth, proliferation, and survival. miR-183 can modulate this pathway by targeting key components, thereby influencing tumorigenesis.[4]

  • Wnt/β-catenin Pathway : This pathway is crucial for development and is often aberrantly activated in cancer. The expression of the miR-183 cluster can be influenced by this pathway, and in turn, the cluster can regulate downstream effectors.[4][5]

  • TGF-β Signaling : The Transforming Growth Factor-beta pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Members of the miR-183 cluster have been shown to target components of this pathway.[6]

Below are Graphviz diagrams illustrating some of the signaling pathways regulated by miR-183.

miR183_PI3K_Akt_pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth miR183 miR-183 PTEN PTEN miR183->PTEN PTEN->PI3K

Caption: miR-183 promoting the PI3K/Akt pathway by inhibiting PTEN.

miR183_Wnt_pathway Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin TCFLEF TCF/LEF BetaCatenin->TCFLEF miR183_cluster miR-183 Cluster Transcription TCFLEF->miR183_cluster NegativeRegulators Negative Regulators (e.g., GSK-3β, APC) NegativeRegulators->BetaCatenin miR182 miR-182 miR182->NegativeRegulators

Caption: Wnt/β-catenin pathway regulation of and by the miR-183 cluster.

Experimental Protocols

This protocol allows for the sensitive and specific quantification of mature miR-183 and its target mRNAs.

Materials:

  • Total RNA isolated from cells or tissues

  • TaqMan MicroRNA Reverse Transcription Kit

  • TaqMan MicroRNA Assay for hsa-miR-183-5p (or other species-specific assay)

  • TaqMan Gene Expression Assay for the target gene

  • TaqMan Universal PCR Master Mix

  • Real-Time PCR instrument

Procedure:

  • Reverse Transcription (RT) for miRNA:

    • Prepare an RT master mix containing the reverse transcription buffer, dNTPs, RNase inhibitor, and MultiScribe™ Reverse Transcriptase.

    • Add the miR-183-specific stem-loop RT primer to the master mix.

    • Add total RNA (1-10 ng) to the reaction.

    • Incubate according to the manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).

  • Reverse Transcription (RT) for mRNA:

    • Perform a separate RT reaction for the target mRNA using random primers or oligo(dT) primers.

  • Real-Time PCR (qPCR):

    • Prepare a PCR reaction mix containing TaqMan Universal PCR Master Mix, the specific TaqMan MicroRNA or Gene Expression Assay (which includes primers and a fluorescently labeled probe), and nuclease-free water.

    • Add the cDNA from the RT step to the PCR mix.

    • Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for miR-183 and the target gene.

    • Normalize the expression of miR-183 to a small nuclear RNA (e.g., U6) and the target gene to a housekeeping gene (e.g., GAPDH).

    • Calculate the relative expression using the 2-ΔΔCt method.

This assay directly tests the binding of miR-183 to the 3'-UTR of a putative target gene.

Materials:

  • Luciferase reporter vector (e.g., pGL3) containing the firefly luciferase gene.

  • A vector expressing Renilla luciferase (for normalization).

  • Cells for transfection (e.g., HEK293T).

  • miR-183 mimic and a negative control mimic.

  • Lipofectamine 2000 or other transfection reagent.

  • Dual-Luciferase Reporter Assay System.

Procedure:

  • Vector Construction:

    • Clone the 3'-UTR of the predicted target gene downstream of the firefly luciferase gene in the reporter vector.

    • As a control, create a mutant 3'-UTR where the miR-183 seed-binding site is altered.

  • Transfection:

    • Seed cells in a 24-well plate.

    • Co-transfect the cells with:

      • The firefly luciferase reporter vector (wild-type or mutant 3'-UTR).

      • The Renilla luciferase control vector.

      • Either the miR-183 mimic or the negative control mimic.

  • Cell Lysis and Luciferase Measurement:

    • After 24-48 hours, lyse the cells using the passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3'-UTR and the miR-183 mimic (compared to the negative control mimic) indicates a direct interaction.

Luciferase_Assay_Workflow cluster_0 Vector Construction cluster_1 Cell Transfection cluster_2 Measurement & Analysis CloneWT Clone Wild-Type 3'-UTR into Luciferase Vector CoTransfect Co-transfect cells with: - Luciferase Vector (WT or Mut) - Renilla Control Vector - miR-183 Mimic or Control Mimic CloneWT->CoTransfect CloneMut Clone Mutant 3'-UTR into Luciferase Vector CloneMut->CoTransfect Lyse Lyse cells after 24-48h CoTransfect->Lyse Measure Measure Firefly & Renilla Luciferase Activity Lyse->Measure Analyze Normalize Firefly to Renilla. Compare miR-183 mimic vs. Control Measure->Analyze

Caption: Experimental workflow for a luciferase reporter assay.

Section 2: Antimalarial Compound SSJ-183 and its Derivatives

SSJ-183 is a benzo[α]phenoxazine-based compound that has been identified as a promising new lead for the development of antimalarial drugs. It exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. Research has focused on its synthesis, in vitro and in vivo efficacy, and the activity of its metabolites, which can be considered its derivatives.

Biological Activity and Mechanism of Action

SSJ-183 demonstrates a rapid onset of action against the blood stages of P. falciparum, including strains that are resistant to currently used antimalarial drugs.[7] Its precise mechanism of action is still under investigation, but studies suggest it may involve multiple targets within the parasite.[7] The compound is effective against all blood stages of the parasite, with a more pronounced effect on the early ring stages at lower concentrations.[7]

Synthesis of SSJ-183 and its Derivatives

A one-pot synthetic procedure has been developed for the production of SSJ-183.[8][9] This method has also been applied to synthesize its N-deethylated and bis-N,N-deethylated metabolites, which have also shown significant antimalarial activity.[8]

SSJ183_Synthesis_Workflow StartingMaterials Starting Materials (e.g., Nile Blue A derivative, 4-chloropyridine) OnePotReaction One-Pot Reaction (Reduction, Arylation, Oxidation) StartingMaterials->OnePotReaction SSJ183 SSJ-183 OnePotReaction->SSJ183

Caption: Simplified workflow for the one-pot synthesis of SSJ-183.

Quantitative Data: In Vitro Activity of SSJ-183 and its Metabolites

The in vitro efficacy of antimalarial compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%.

CompoundP. falciparum StrainResistance ProfileIC50 (ng/mL)Reference
SSJ-183 NF54Sensitive17 - 50 (range across strains)[7]
K1Chloroquine/Pyrimethamine Resistant17 - 50 (range across strains)[7]
W2Chloroquine/Pyrimethamine Resistant17 - 50 (range across strains)[7]
N-deethylated metabolite Drug-sensitive & resistant strains-Comparable to SSJ-183[8]
Bis-N,N-deethylated metabolite Drug-sensitive & resistant strains-~2-fold more active than SSJ-183[8]
Artesunate (Control) Various strains-2.1 - 5.0[7]
Chloroquine (Control) Various strains-5.7 - 237[7]
Experimental Protocols

This is a high-throughput method for determining the IC50 values of antimalarial compounds.

Materials:

  • P. falciparum culture (synchronized to the ring stage).

  • Complete parasite culture medium (e.g., RPMI-1640 with Albumax).

  • 96-well microplates.

  • Test compound (SSJ-183) and control drugs (e.g., Chloroquine).

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).

  • Fluorescence plate reader.

Procedure:

  • Drug Preparation:

    • Prepare serial dilutions of the test compounds in the culture medium.

  • Assay Plate Setup:

    • Add the drug dilutions to the 96-well plate. Include wells for drug-free controls (100% growth) and wells with uninfected red blood cells (background).

    • Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

  • Incubation:

    • Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • Lysis and Staining:

    • Add SYBR Green I dye diluted in lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Read the fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected RBCs) from all readings.

    • Plot the fluorescence intensity against the log of the drug concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol is used to assess the toxicity of the compounds against mammalian cells to determine their selectivity.

Materials:

  • Mammalian cell line (e.g., HepG2, a human liver cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well microplates.

  • Test compound (SSJ-183).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition:

    • Add serial dilutions of the test compound to the wells. Include wells for untreated control cells.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against the log of the drug concentration to determine the CC50 (50% cytotoxic concentration).

Antimalarial_Drug_Screening cluster_0 In Vitro Efficacy (SYBR Green Assay) cluster_1 In Vitro Cytotoxicity (MTT Assay) cluster_2 Selectivity Index Calculation Efficacy1 Prepare drug dilutions Efficacy2 Add synchronized P. falciparum culture Efficacy1->Efficacy2 Efficacy3 Incubate for 72h Efficacy2->Efficacy3 Efficacy4 Lyse cells and add SYBR Green I Efficacy3->Efficacy4 Efficacy5 Measure fluorescence Efficacy4->Efficacy5 Efficacy6 Calculate IC50 Efficacy5->Efficacy6 Selectivity SI = CC50 / IC50 Efficacy6->Selectivity Cyto1 Seed mammalian cells Cyto2 Add drug dilutions Cyto1->Cyto2 Cyto3 Incubate for 24-72h Cyto2->Cyto3 Cyto4 Add MTT and incubate Cyto3->Cyto4 Cyto5 Solubilize formazan Cyto4->Cyto5 Cyto6 Measure absorbance Cyto5->Cyto6 Cyto7 Calculate CC50 Cyto6->Cyto7 Cyto7->Selectivity

Caption: Workflow for in vitro screening of antimalarial compounds.

References

Unable to Identify Compound "AS-183" in Publicly Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and public information has not yielded any identifiable drug candidate or research compound with the designation "AS-183." Consequently, the creation of an in-depth technical guide or whitepaper on its in vitro and in vivo studies, as requested, cannot be fulfilled at this time.

The search for "this compound" across various scientific and drug development-related queries did not retrieve any specific therapeutic agent with this identifier. The search results did, however, return several unrelated references containing the number "183," including:

  • Dyes and Pigments: "Acid Red 183" and "Pigment Yellow 183" were identified, which are chemical colorants and not pharmaceutical compounds.

  • A Similarly Named Natural Product: An antiviral protein designated RC-183 , isolated from the mushroom Rozites caperata, was found. This is a distinct identifier and, while it has undergone some in vitro and in vivo investigation, it is not synonymous with "this compound."[1][2]

  • Meeting and Publication Identifiers: The number "183" appeared in the context of meeting titles (e.g., "183rd Meeting of the Vaccines and Related Biological Products Advisory Committee") and journal issue numbers.[3][4]

  • Grant and Program Numbers: Certain government grant and program announcements included "183" in their identifiers, such as "PAR-25-183" and "PAR-21-183."[5][6]

  • Incidental Mentions: The number was also found incidentally in scientific literature, for example, referring to the number of patients in a clinical trial.[7][8]

It is possible that "this compound" represents an internal compound code not yet disclosed in public forums, a new compound with research that has not been published, or a typographical error.

Without a verifiable and specific compound to research, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways. We recommend verifying the compound identifier and, should a correct or alternative designation be available, a new search can be initiated.

References

AS-183 safety and toxicity profile

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for publicly available data on the safety and toxicity profile of a compound designated "AS-183" have yielded no relevant results. This suggests that "this compound" may be an internal development code, a proprietary compound not yet disclosed in public literature, or a hypothetical substance.

Without access to foundational data from preclinical or clinical studies, it is not possible to construct the requested in-depth technical guide. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, are contingent upon the availability of this primary information.

To proceed with this request, the following information would be required:

  • In Vitro Toxicity Data: Cellular viability assays, cytotoxicity assays (e.g., LDH release), genotoxicity assays (e.g., Ames test, micronucleus assay), and any specific organoid or cell line-based toxicity results.

  • In Vivo Toxicity Data: Acute, sub-chronic, and chronic toxicity studies in relevant animal models. This would include LD50 values, NOAEL (No-Observed-Adverse-Effect Level), and detailed histopathological findings.

  • Safety Pharmacology Data: Studies on the effects of this compound on major physiological systems, including cardiovascular, respiratory, and central nervous systems.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Data: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its mechanism of action and target engagement.

  • Experimental Protocols: Detailed methodologies for the key studies that generated the safety and toxicity data. This includes information on the models used, dosing regimens, and analytical methods.

  • Signaling Pathway Information: Elucidation of the molecular pathways through which this compound exerts its effects, both therapeutic and toxic.

Upon provision of the necessary data, the requested in-depth technical guide, complete with structured data tables and Graphviz diagrams, can be generated.

Unidentified Compound: "AS-183" - Data on Solubility and Stability Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "AS-183" has yielded no specific chemical entity, precluding the retrieval of its solubility and stability data. The identifier "this compound" does not correspond to a publicly cataloged research chemical, inhibitor, or other molecule for which technical data is available.

Initial and refined searches across chemical databases, supplier catalogs, patent repositories, and scientific literature have failed to identify a specific compound with the "this compound" designation. The search results were consistently populated with unrelated substances, including "Acid Red 183" and "Pigment Yellow 183," or biological constructs such as "microRNA-183."

This lack of public information suggests that "this compound" may be an internal, proprietary code used within a specific research institution or company and has not been disclosed in the public domain. It is also possible that the designation is for a very new or obscure compound that has not yet been cataloged in publicly accessible databases.

Without a definitive chemical structure or recognized name for "this compound," it is impossible to provide the requested in-depth technical guide, including tables of quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to consult the original source of this designation. Further details, such as the full chemical name, CAS number, or the originating research group or company, are necessary to conduct a meaningful and successful search for its solubility, stability, and other technical data.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). GPR183 is a chemotactic receptor with significant roles in immune cell migration and has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This document details the receptor's signaling pathways, provides quantitative data on known modulators, and outlines key experimental protocols for its study.

GPR183 Signaling Pathways

GPR183 is primarily coupled to the Gαi subunit of heterotrimeric G proteins.[1][2] Activation of GPR183 by its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), or other agonists initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] Concurrently, GPR183 activation stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular signal-regulated kinase (ERK) and p38.[1] Furthermore, GPR183 signaling can induce the mobilization of intracellular calcium (Ca2+), often through the promiscuous Gα16 subunit in recombinant systems, which activates phospholipase C (PLC) and subsequent downstream signaling.[3]

GPR183_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR183 GPR183 Gai Gαi GPR183->Gai Activates Ga16 Gα16 GPR183->Ga16 Activates PLC PLC IP3 IP₃ PLC->IP3 AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Gai->AC Inhibits ERK ERK Gai->ERK Phosphorylates p38 p38 Gai->p38 Phosphorylates Gbg Gβγ Ga16->PLC Activates Ca2 Ca²⁺ IP3->Ca2 Release from ER Ligand 7α,25-OHC (Agonist) Ligand->GPR183 Activates Antagonist Antagonist Antagonist->GPR183 Blocks

GPR183 Signaling Cascade

Quantitative Data for GPR183 Modulators

The following tables summarize the quantitative data for known GPR183 antagonists and agonists.

Table 1: GPR183 Antagonists

CompoundIC50 (nM)Assay TypeReference
NIBR18911Radioligand Binding[1]
GSK682753A200Not Specified[1]
Immunophage Cpd 131.3Calcium Mobilization[1]
Immunophage Cpd 239.45Calcium Mobilization[4]
Immunophage Cpd 552.8Calcium Mobilization[5]
Compound 330.82Not Specified[6]

Table 2: GPR183 Agonists

CompoundEC50 (nM)Assay TypeReference
7α,25-dihydroxycholesterol17Calcium Mobilization[1]
7α,25-dihydroxycholesterol19Gαi Coupling (BRET)[1]
Compound 15209Calcium Mobilization[1]
Compound 16179Calcium Mobilization[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and may require optimization for specific laboratory conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR183 activation.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed cells (e.g., HEK293T, CHO-K1) expressing GPR183 and a promiscuous G-protein (e.g., Gα16) in a 96-well plate. incubate_cells Incubate overnight. seed_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM). incubate_cells->load_dye incubate_dye Incubate for 1 hour at 37°C. load_dye->incubate_dye add_compounds Add test compounds (agonists or antagonists) using a fluorometric imaging plate reader (FLIPR). incubate_dye->add_compounds measure_fluorescence Measure fluorescence intensity over time. add_compounds->measure_fluorescence calculate_response Calculate the change in fluorescence to determine agonist potency (EC50) or antagonist inhibition (IC50). measure_fluorescence->calculate_response

Calcium Mobilization Assay Workflow

Detailed Steps:

  • Cell Culture and Plating:

    • Culture HEK293T or CHO-K1 cells stably or transiently expressing human GPR183. For robust calcium signals, co-expression of a promiscuous G-protein, such as Gα16, is often employed.[3]

    • Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plates and add the dye-loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C in the dark.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of test compounds (agonists or antagonists) in an appropriate assay buffer.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

    • Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add the compounds to the cell plate and simultaneously measure the fluorescence intensity (excitation ~490 nm, emission ~525 nm) over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 value.

    • For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of GPR183 ligands to induce directed cell migration.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification prepare_cells Prepare a suspension of GPR183-expressing cells (e.g., U-937 lymphoma cells) in migration buffer. add_cells Add cell suspension to the upper chamber, separated by a porous membrane. prepare_cells->add_cells add_ligand Add chemoattractant (GPR183 ligand) to the lower chamber of a Boyden chamber or similar migration plate. add_ligand->add_cells incubate_plate Incubate the plate for several hours to allow for cell migration. add_cells->incubate_plate remove_non_migrated Remove non-migrated cells from the upper surface of the membrane. incubate_plate->remove_non_migrated stain_migrated Stain the migrated cells on the lower surface of the membrane. remove_non_migrated->stain_migrated count_cells Count the number of migrated cells. stain_migrated->count_cells

Chemotaxis Assay Workflow

Detailed Steps:

  • Cell Preparation:

    • Culture GPR183-expressing cells, such as the human lymphoma cell line U-937, under standard conditions.

    • Harvest the cells and resuspend them in a serum-free migration buffer at a defined concentration.

  • Assay Setup:

    • Use a Boyden chamber or a commercially available chemotaxis plate with a porous membrane (e.g., 5 µm pores).

    • Add the test compound (chemoattractant) at various concentrations to the lower wells of the chamber.

    • Place the membrane over the lower wells.

    • Add the cell suspension to the upper wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours).

  • Quantification of Migration:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain (e.g., crystal violet).

    • Elute the stain and measure the absorbance, or count the number of migrated cells per field of view using a microscope.

  • Data Analysis:

    • Plot the number of migrated cells (or absorbance) against the chemoattractant concentration to generate a chemotactic curve.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to GPR183 and can be used to determine the affinity of unlabeled compounds.

Detailed Steps:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing GPR183 in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled GPR183 ligand (e.g., [3H]-ligand), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled GPR183 ligand.

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • For competition assays, plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by GPR183 upon agonist binding.

Detailed Steps:

  • Membrane Preparation:

    • Prepare cell membranes expressing GPR183 as described for the radioligand binding assay.

  • Assay Reaction:

    • In a 96-well plate, combine the membrane preparation, varying concentrations of the test agonist, and a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS.

    • Incubate the plate at 30°C for a defined period to allow for agonist-stimulated [35S]GTPγS binding to the G proteins.

  • Separation and Detection:

    • Terminate the reaction and separate the membrane-bound [35S]GTPγS from the free [35S]GTPγS by rapid filtration, as described for the radioligand binding assay.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the agonist concentration to determine the EC50 and the maximum stimulation (Emax) for G protein activation.

References

Methodological & Application

Application Notes and Protocols for miR-183 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The following experimental protocols and application notes are provided for microRNA-183 (miR-183). The term "AS-183" did not correspond to a widely recognized experimental compound in the initial search. Given the prominence of miR-183 in the search results, this document focuses on this microRNA as the likely subject of interest for cell culture experiments.

Introduction

MicroRNA-183 (miR-183) is a small non-coding RNA that plays a crucial role in post-transcriptional gene regulation. It is part of a highly conserved miRNA cluster that also includes miR-96 and miR-182.[1] The miR-183 family is implicated in a variety of cellular processes, including development, cell proliferation, apoptosis, and migration.[1][2] Dysregulation of miR-183 has been associated with several diseases, including cancer and diabetic retinopathy.[2][3] These application notes provide an overview of the signaling pathways involving miR-183 and detailed protocols for its study in a cell culture setting.

Signaling Pathways Involving miR-183

miR-183 has been shown to modulate several key signaling pathways, making it a target of interest for therapeutic research.

  • PI3K/Akt/mTOR Pathway: In the context of diabetic retinopathy, miR-183 targets BTG1, leading to the activation of the PI3K/Akt/VEGF signaling pathway.[3] In gastrointestinal malignancies, miR-183 influences the PI3K/Akt/mTOR pathway.[2] A proposed epigenetic circuit involves HDAC2 and miR-183-5p affecting the PTEN/AKT pathway in leukemia.[4]

  • Wnt/β-catenin Pathway: The miR-183/96/182 cluster's signaling is activated by the Wnt/β-catenin pathway, which is associated with oncogenic transformation.[2]

  • S1Pr2 Signaling Pathway: The miR-183 family regulates the S1Pr2 signaling pathway, which is crucial for endoderm convergence and heart development.[1]

  • NF-κB Signaling Pathway: In lumbar disc degeneration, hsa-miR-183-3p expression can be upregulated by TNF-α through the NF-κB signaling pathway.[5]

  • TGF-β Signaling: In glioma cells, miR-183 and miR-182 are transcriptionally upregulated by TGF-β.[6]

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway miR183 miR-183 BTG1 BTG1 miR183->BTG1 PTEN PTEN miR183->PTEN PI3K PI3K BTG1->PI3K PTEN->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR VEGF VEGF Akt->VEGF CellGrowth Cell Growth & Angiogenesis mTOR->CellGrowth VEGF->CellGrowth

Diagram 1: miR-183 Regulation of the PI3K/Akt/mTOR Pathway.

Wnt_Beta_Catenin_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF miR183_cluster miR-183/96/182 Cluster Expression Oncogenesis Oncogenic Transformation miR183_cluster->Oncogenesis TCF_LEF->miR183_cluster

Diagram 2: Wnt/β-catenin Pathway Activation of the miR-183 Cluster.

Quantitative Data Summary

The following table summarizes quantitative data from studies on miR-183.

Experimental ContextTarget/MeasurementObservationFold Change/p-valueReference
Early Cardiac DevelopmentGene ExpressionSuppression of genes associated with early cardiac development upon miR-183 family overexpression.p < 0.05[1]
Retinal DegenerationM-cone opsin (Opn1mw) mRNAReduced expression in miR-183C knockout mice.2.54-fold decrease[7]
Retinal DegenerationCone-specific arrestin (Arr3) mRNAReduced expression in miR-183C knockout mice.2.74-fold decrease[7]
qPCR Assay PerformanceCalibration Curve R²High linearity for HF183/BacR287 assay.≥0.995[8]
qPCR Assay PerformanceAmplification Efficiency (E)High efficiency for HF183/BacR287 assay.≥0.993[8]

Experimental Protocols

A general workflow for investigating the role of miR-183 in cell culture is outlined below.

Experimental_Workflow Start Start CellCulture 1. Cell Culture (Adherent or Suspension) Start->CellCulture Transfection 2. Transfection (miR-183 mimic/inhibitor) CellCulture->Transfection Incubation 3. Incubation (24-72 hours) Transfection->Incubation Harvest 4. Cell Harvesting Incubation->Harvest RNA_Protein_Isolation 5. RNA/Protein Isolation Harvest->RNA_Protein_Isolation Analysis 6. Downstream Analysis RNA_Protein_Isolation->Analysis qPCR qRT-PCR Analysis->qPCR WesternBlot Western Blot Analysis->WesternBlot LuciferaseAssay Dual-Luciferase Reporter Assay Analysis->LuciferaseAssay FunctionalAssay Functional Assays (Proliferation, Apoptosis) Analysis->FunctionalAssay End End qPCR->End WesternBlot->End LuciferaseAssay->End FunctionalAssay->End

Diagram 3: General Experimental Workflow for Studying miR-183.
Protocol 1: General Cell Culture and Subculturing

This protocol provides basic guidelines for maintaining adherent and suspension cell lines.

Materials:

  • Appropriate cell line (e.g., PACADD-183 for adherent cells, 2HX-2 for suspension cells)[9][10]

  • Complete growth medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Fetal Bovine Serum (FBS)

  • Cell culture flasks or plates

  • Hemocytometer and Trypan Blue stain

  • Biosafety cabinet, incubator (37°C, 5% CO2), centrifuge, microscope

Procedure for Adherent Cells:

  • Warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.[11]

  • Remove the old medium from the confluent cell culture flask.

  • Wash the cell monolayer with PBS to remove any remaining serum, which can inactivate trypsin.[12]

  • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for a few minutes at 37°C.

  • Once cells have detached, neutralize the trypsin by adding complete growth medium.[12]

  • Gently pipette the cell suspension to break up clumps.

  • Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.

  • Seed a new flask with the desired number of cells and fresh, pre-warmed medium.

Procedure for Suspension Cells:

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

  • Perform a cell count to determine cell density.

  • Dilute the cells to the optimal seeding density in a new flask with fresh medium.

Protocol 2: Transfection of miR-183 Mimic or Inhibitor

This protocol describes the transient transfection of cells with synthetic miR-183 mimics or inhibitors to study gain-of-function or loss-of-function effects.

Materials:

  • Healthy, log-phase cells

  • miR-183 mimic, inhibitor, or negative control oligonucleotides

  • Transfection reagent (e.g., lipid-based)

  • Reduced-serum or serum-free medium (e.g., Opti-MEM)

Procedure:

  • One day before transfection, seed cells in antibiotic-free medium to achieve 70-90% confluency on the day of transfection.

  • In a sterile tube, dilute the miR-183 mimic/inhibitor in reduced-serum medium.

  • In a separate tube, dilute the transfection reagent in reduced-serum medium.

  • Combine the diluted miRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Add the transfection complexes to the cells dropwise.

  • Incubate the cells for 24-72 hours before proceeding to downstream analysis. The optimal time will depend on the specific assay.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for miR-183 and Target Gene Expression

This protocol is for quantifying the expression levels of miR-183 and its target genes.

Materials:

  • RNA extraction kit

  • Reverse transcription kit (specific for miRNA or mRNA)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Specific primers for miR-183, target gene, and a reference gene (e.g., U6 snRNA for miRNA, GAPDH for mRNA)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from transfected or control cells using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (RT):

    • For miRNA: Use a specific stem-loop RT primer for miR-183 to generate cDNA.

    • For mRNA: Use oligo(dT) or random primers to generate cDNA from the target gene's mRNA.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and qPCR master mix.

    • Run the reaction on a qPCR instrument using a standard thermal cycling protocol.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels.

Protocol 4: Dual-Luciferase Reporter Assay for Target Validation

This assay is used to confirm direct binding between miR-183 and its predicted target gene's 3' UTR.[1][5]

Materials:

  • Reporter plasmid containing the 3' UTR of the target gene downstream of a luciferase gene (e.g., Renilla or Firefly).

  • A control plasmid with a different luciferase for normalization.

  • miR-183 mimic or negative control.

  • Dual-luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect cells with the reporter plasmid, control plasmid, and either the miR-183 mimic or a negative control.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the activity of both luciferases using a luminometer according to the manufacturer's protocol.

  • Calculate the ratio of the target luciferase activity to the control luciferase activity. A significant decrease in this ratio in the presence of the miR-183 mimic indicates direct targeting.

References

Application Notes and Protocols for AS-183 Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Identification of "AS-183"

An initial comprehensive search was conducted to gather data on a compound referred to as "this compound" for the purpose of creating detailed application notes and protocols for its use in animal models. However, the search did not yield any information on a small molecule or drug with the identifier "this compound." Instead, the search results consistently pointed to two distinct biological entities:

  • miR-183: A microRNA that is part of a highly conserved miRNA cluster.[1] It plays a crucial role in the post-transcriptional regulation of genes and is involved in various biological processes, including the development of the retina and inner ear hair cells.[1]

  • RNF183: A protein (RING finger 183) that has been implicated in the initiation and progression of tumors.[2]

Given the absence of information on a compound designated "this compound," it is not possible to provide the requested detailed application notes, protocols, dosage tables, or signaling pathway diagrams. The following sections will briefly summarize the biological roles of miR-183 and RNF183 as found in the literature, which may be the intended subject of the user's query.

Overview of miR-183 in Biological Signaling

MicroRNA-183 (miR-183) is a small non-coding RNA that regulates gene expression at the post-transcriptional level.[1] It is part of the miR-183 family, which also includes miR-96 and miR-182.[1] This family is highly conserved and its members are located in close proximity on human chromosome 7q32.2.[1] They are often transcribed together and share similar biological functions.[1]

Signaling Pathways Involving miR-183:

  • S1Pr2 Signaling Pathway: In zebrafish, the miR-183 family has been shown to regulate the S1Pr2 signaling pathway, which is essential for endoderm convergence and heart development.[1] Overexpression of the miR-183 family leads to phenotypes consistent with a deficiency in the S1Pr2 signaling pathway.[1]

  • NF-κB Signaling Pathway: In the context of lumbar disc degeneration, hsa-miR-183-3p expression is elevated and may be upregulated by TNF-α through the NF-κB signaling pathway.[3] It targets the ataxia-telangiectasia mutated (ATM) protein, and blocking this pathway can reduce inflammation.[3]

  • PTEN/AKT and c-MYC Signaling Pathway: In Philadelphia chromosome-positive B cell acute lymphoblastic leukemia (Ph(+) B-ALL), miR-183-5p is significantly downregulated.[4] It directly targets the BCR-ABL fusion gene and induces apoptosis through the PTEN/AKT and c-MYC signaling pathways.[4]

Visualization of the miR-183-S1Pr2 Signaling Pathway:

miR183_S1Pr2_Pathway miR183 miR-183 family (miR-183, miR-96, miR-182) s1pr2 s1pr2 (gene) miR183->s1pr2 inhibits EndodermConvergence Endoderm Convergence s1pr2->EndodermConvergence CardiacPrecursorMigration Cardiac Precursor Cell Migration s1pr2->CardiacPrecursorMigration HeartDevelopment Heart Development EndodermConvergence->HeartDevelopment CardiacPrecursorMigration->HeartDevelopment

Caption: The miR-183 family negatively regulates the S1Pr2 signaling pathway, impacting heart development.

Overview of RNF183 in Biological Signaling

RNF183 (RING finger 183) is a protein that has been identified as playing a significant role in the development and progression of certain cancers, particularly non-small cell lung cancer (NSCLC).[2]

Signaling Pathway Involving RNF183:

  • SHP2/STAT3 Signaling Pathway: In lung adenocarcinoma (LUAD), RNF183 expression is elevated.[2] It promotes tumor growth by activating the STAT3 pathway through the ubiquitination of SHP2, which is a negative feedback regulator of the STAT3 pathway.[2] Knockdown of RNF183 has been shown to suppress the proliferation of lung adenocarcinoma cells by inactivating this pathway.[2]

Visualization of the RNF183-SHP2/STAT3 Signaling Pathway:

RNF183_STAT3_Pathway RNF183 RNF183 SHP2 SHP2 RNF183->SHP2 ubiquitinates STAT3 STAT3 SHP2->STAT3 inhibits Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis inhibits

Caption: RNF183 promotes cell proliferation by inhibiting the negative regulator SHP2 in the STAT3 pathway.

Due to the lack of available information on a compound specifically named "this compound," it is not feasible to provide the requested detailed application notes and protocols regarding its dosage and administration in animal models. The information retrieved pertains to the microRNA miR-183 and the protein RNF183. Researchers interested in these molecules should consult the primary literature for detailed experimental protocols. If "this compound" is an internal or alternative name for a different compound, providing that name would be necessary to conduct a more targeted and effective search.

References

Application Note: Utilizing Western Blot Analysis to Investigate the Functional Role of miR-183

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MicroRNA-183 (miR-183) is a small non-coding RNA that plays a crucial role in the post-transcriptional regulation of gene expression. It is part of the highly conserved miR-183/-96/-182 cluster and has been implicated in a variety of biological processes, including cell proliferation, apoptosis, and migration. Dysregulation of miR-183 expression has been linked to several diseases, including various cancers. Western blot analysis is an indispensable technique for elucidating the functional consequences of miR-183 activity by quantifying the expression levels of its downstream protein targets. This application note provides a detailed protocol for researchers and drug development professionals on how to employ Western blot to validate and study the targets of miR-183.

Mechanism of Action of miR-183

miR-183 functions by binding to the 3' untranslated region (3' UTR) of its target messenger RNAs (mRNAs). This interaction typically leads to mRNA degradation or translational repression, resulting in a decrease in the corresponding protein levels. Validating these protein-level changes is a critical step in confirming a direct or indirect regulatory relationship.

Application of Western Blot in miR-183 Research

Western blotting is used to detect specific proteins in a sample. In the context of miR-183 research, it is primarily used to:

  • Validate predicted miR-183 targets: After identifying potential targets through bioinformatic predictions or transcriptomic studies, Western blot is used to confirm that overexpression or inhibition of miR-183 leads to a corresponding decrease or increase in the target protein.

  • Investigate the impact on signaling pathways: By examining the protein levels of key components of signaling pathways, researchers can understand how miR-183 influences cellular processes. For example, miR-183 has been shown to influence the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[1]

  • Assess the efficacy of miR-183-based therapeutics: In drug development, Western blot can be used to determine if a therapeutic agent designed to modulate miR-183 activity has the desired effect on its target proteins.

Key Protein Targets of miR-183 for Western Blot Analysis

The following table summarizes some of the experimentally validated protein targets of miR-183 that can be analyzed by Western blot.

Target ProteinCellular FunctionAssociated Signaling PathwayCancer Type
FOXO1 Transcription factor involved in apoptosis and cell cycle arrest.PI3K/AktGastrointestinal Cancers[1]
PTEN Tumor suppressor, negative regulator of the PI3K/Akt pathway.PI3K/AktNon-small cell lung cancer[2]
Dkk-3 Antagonist of the Wnt signaling pathway.Wnt/β-cateninProstate Cancer[3]
SMAD4 Mediator of TGF-β signaling.TGF-βProstate Cancer[3]
EGR1 Transcription factor with roles in cell growth and differentiation.Sarcoma, Colon Cancer[4]
UVRAG Involved in autophagy and endocytic trafficking.AutophagyGastrointestinal Cancers[1]

Experimental Workflow for miR-183 Target Validation

The following diagram illustrates the general workflow for validating a target of miR-183 using Western blot.

experimental_workflow cluster_transfection Cell Culture & Transfection cluster_processing Sample Preparation cluster_western Western Blot cluster_analysis Data Analysis cell_culture Culture Cells transfection Transfect with miR-183 mimic/inhibitor or controls cell_culture->transfection lysis Cell Lysis (48-72h post-transfection) transfection->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry

Workflow for miR-183 target validation.

Detailed Protocol: Western Blot for miR-183 Target Protein Analysis

This protocol provides a general guideline for performing Western blot to analyze the expression of a target protein after modulating miR-183 levels. Optimization may be required for specific cell types and antibodies.

Materials and Reagents

  • Cells of interest

  • miR-183 mimic, inhibitor, and corresponding negative controls

  • Transfection reagent

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels or reagents for casting gels

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Tris-buffered saline with Tween 20 (TBST)

Procedure

  • Cell Culture and Transfection:

    • Plate cells to achieve 70-80% confluency on the day of transfection.

    • Transfect cells with miR-183 mimic, inhibitor, or negative controls according to the manufacturer's protocol for the chosen transfection reagent.

  • Cell Lysis and Protein Quantification:

    • After 48-72 hours of incubation, wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/4 volume of 4x Laemmli sample buffer to each sample.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.

    • Include a pre-stained protein ladder in one lane.

    • Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. (See table below for suggested dilution ranges).

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Loading Control:

    • After detecting the target protein, the membrane can be stripped and re-probed with an antibody against a loading control protein to ensure equal protein loading.

Recommended Antibody Dilutions (to be optimized)

Antibody TypeDilution RangeIncubation Time
Primary Antibody1:500 - 1:2000Overnight at 4°C or 2 hours at RT
Secondary Antibody (HRP-conjugated)1:2000 - 1:100001 hour at Room Temperature

Signaling Pathway Analysis: miR-183 and the PI3K/Akt Pathway

miR-183 has been shown to regulate the PI3K/Akt signaling pathway, often by targeting the tumor suppressor PTEN.[2] The following diagram illustrates this regulatory relationship.

pi3k_akt_pathway miR183 miR-183 PTEN PTEN miR183->PTEN inhibition PIP3 PIP3 PTEN->PIP3 inhibition PI3K PI3K PI3K->PIP3 activation PIP2 PIP2 Akt Akt PIP3->Akt activation pAkt p-Akt mTOR mTOR pAkt->mTOR activation CellPro Cell Proliferation & Survival mTOR->CellPro promotes

miR-183 regulation of the PI3K/Akt pathway.

Western blot analysis is a powerful and essential tool for researchers studying the biological functions of miR-183. By providing a quantitative measure of protein expression, this technique allows for the direct validation of miR-183 targets and the elucidation of its role in complex signaling networks. The protocols and information provided in this application note serve as a comprehensive guide for designing and executing experiments to investigate the impact of miR-183 on the proteome.

References

Application Notes: High-Throughput Screening for Modulators of miR-183

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to high-throughput screening (HTS) assays for the identification of modulators of microRNA-183 (miR-183) is presented below. The initial search for a small molecule compound designated "AS-183" for use in HTS did not yield specific results. The predominant scientific literature associated with "this compound" pertains to microRNA-183. Consequently, this document focuses on HTS methodologies aimed at discovering and characterizing molecules that modulate the activity or expression of miR-183, a microRNA implicated in various physiological and pathological processes.

Introduction

MicroRNA-183 (miR-183) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation. It is part of a highly conserved cluster, also containing miR-96 and miR-182, which collectively regulate a multitude of cellular processes. Dysregulation of miR-183 has been associated with various diseases, including cancer, metabolic disorders, and neurological conditions, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) provides a powerful platform for the identification of small molecules or other agents that can modulate miR-183 function, thereby offering potential starting points for drug discovery programs.

Principle of the Assay

The most common approach for HTS of miR-183 modulators is the use of cell-based reporter gene assays. In this system, a reporter gene (e.g., Luciferase or Green Fluorescent Protein) is placed under the control of a 3' untranslated region (3' UTR) of a known miR-183 target gene. In cells expressing high levels of miR-183, the miRNA will bind to the 3' UTR of the reporter mRNA, leading to its degradation or translational repression, and consequently, a low reporter signal.

Small molecule inhibitors of miR-183 will disrupt this interaction, leading to an increase in reporter gene expression and a measurable increase in the signal. Conversely, to screen for miR-183 mimics or activators of the miR-183 pathway, a system with low endogenous miR-183 and a reporter construct can be used, where active compounds would lead to a decrease in the reporter signal.

Data Presentation

Quantitative data from a typical HTS campaign for miR-183 inhibitors are summarized in the tables below. These tables provide a framework for presenting screening results for easy comparison and hit identification.

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Assay Format384-well plateMiniaturized format for high-throughput screening.
Cell LineHEK293THuman Embryonic Kidney cells, easily transfectable.
Reporter ConstructpsiCHECK-2-Target 3'UTRDual-luciferase vector with the 3'UTR of a validated miR-183 target.
Screening Concentration10 µMStandard concentration for primary screening of small molecule libraries.
Z' Factor0.65A measure of assay quality and robustness (a value > 0.5 is considered excellent).
Signal-to-Background8-foldThe ratio of the signal in the absence versus the presence of miR-183 activity.

Table 2: Results from a Primary HTS Campaign for miR-183 Inhibitors

ParameterValueDescription
Compounds Screened100,000Total number of small molecules tested in the primary screen.
Hit Rate0.5%Percentage of compounds that showed significant activity.
Confirmed Hits250Number of initial hits that were confirmed upon re-testing.
Potency Range (EC50)1 - 20 µMThe concentration range at which the confirmed hits showed 50% of their maximal effect.

Experimental Protocols

Protocol 1: High-Throughput Screening for miR-183 Inhibitors using a Dual-Luciferase Reporter Assay

This protocol outlines the steps for a primary HTS campaign to identify small molecule inhibitors of miR-183.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • psiCHECK-2 vector containing the 3' UTR of a validated miR-183 target (e.g., FOXO1)

  • miR-183 mimic (synthetic double-stranded RNA)

  • Lipofectamine 2000 or a similar transfection reagent

  • Small molecule compound library (in DMSO)

  • 384-well white, solid-bottom assay plates

  • Dual-Glo Luciferase Assay System (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HEK293T cells to a concentration of 2 x 10^5 cells/mL in complete medium.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plates at 37°C, 5% CO2 for 24 hours.

  • Transfection:

    • Prepare the transfection mix: For each well, dilute 0.1 µg of the psiCHECK-2 reporter plasmid and 10 nM of miR-183 mimic in Opti-MEM. In a separate tube, dilute 0.25 µL of Lipofectamine 2000 in Opti-MEM.

    • Combine the DNA/miRNA and Lipofectamine solutions and incubate for 20 minutes at room temperature.

    • Add 5 µL of the transfection complex to each well.

    • Incubate the plates at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Using a liquid handling system, add 100 nL of each compound from the library (10 mM stock in DMSO) to the assay plates for a final concentration of 10 µM.

    • For controls, add 100 nL of DMSO to the negative control wells and a known miR-183 inhibitor (if available) to the positive control wells.

    • Incubate the plates at 37°C, 5% CO2 for 24 hours.

  • Luciferase Assay:

    • Equilibrate the plates and the Dual-Glo Luciferase Assay reagents to room temperature.

    • Add 30 µL of Dual-Glo Luciferase Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the Firefly luciferase activity using a luminometer.

    • Add 30 µL of Dual-Glo Stop & Glo Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the ratio of Renilla to Firefly luciferase activity for each well.

    • Normalize the data to the DMSO controls.

    • Calculate the Z' factor to assess assay quality.

    • Identify hits based on a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams generated using the DOT language to visualize key signaling pathways regulated by miR-183 and the experimental workflow for the HTS assay.

miR183_Signaling_Pathway cluster_upstream Upstream Regulation cluster_miR183 miR-183 Biogenesis cluster_downstream Downstream Effects Transcription Factors Transcription Factors pri-miR-183 pri-miR-183 Transcription Factors->pri-miR-183 Transcription pre-miR-183 pre-miR-183 pri-miR-183->pre-miR-183 Drosha miR-183 miR-183 pre-miR-183->miR-183 Dicer RISC Complex RISC Complex miR-183->RISC Complex Target mRNA Target mRNA RISC Complex->Target mRNA Translation Repression Translation Repression Target mRNA->Translation Repression mRNA Degradation mRNA Degradation Target mRNA->mRNA Degradation Cell Proliferation Cell Proliferation Translation Repression->Cell Proliferation Apoptosis Apoptosis Translation Repression->Apoptosis Migration Migration mRNA Degradation->Migration

Caption: Overview of the miR-183 biogenesis and its downstream signaling effects.

HTS_Workflow Cell Seeding Cell Seeding Transfection Transfection Cell Seeding->Transfection Compound Addition Compound Addition Transfection->Compound Addition Incubation Incubation Compound Addition->Incubation Luciferase Assay Luciferase Assay Incubation->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: Experimental workflow for the high-throughput screening of miR-183 modulators.

PI3K_Akt_Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Targets Downstream Targets Akt->Downstream Targets miR-183 miR-183 PTEN PTEN miR-183->PTEN inhibits PTEN->PIP3 dephosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation

Caption: Regulation of the PI3K/Akt signaling pathway by miR-183 through the targeting of PTEN.

Application Notes and Protocols for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive searches for a specific protocol or compound designated "AS-183" for enzyme inhibition assays did not yield specific results in the public scientific literature. Therefore, this document provides a comprehensive and detailed general protocol for conducting enzyme inhibition assays, which can be adapted for specific enzymes and inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental procedures in drug discovery and biomedical research, utilized to identify and characterize compounds that interfere with the activity of an enzyme.[1][2] These assays are crucial for screening potential drug candidates, understanding the mechanism of action of inhibitors, and determining their potency.[2][3] By measuring the reduction in the rate of an enzyme-catalyzed reaction in the presence of a test compound, researchers can quantify the inhibitory effect and gain insights into the compound's therapeutic potential.[1]

General Principles of Enzyme Inhibition

Enzymes are biological catalysts that accelerate the rate of biochemical reactions by converting a substrate into a product.[1] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1] The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]

Materials and Reagents

To perform a general enzyme inhibition assay, the following materials and reagents are typically required:[1]

  • Purified Enzyme: The specific enzyme of interest.

  • Substrate: The molecule upon which the enzyme acts.

  • Test Inhibitor (Compound): The compound to be evaluated for inhibitory activity.

  • Buffer Solution: To maintain a stable pH for the enzymatic reaction (e.g., phosphate buffer, Tris-HCl).[1]

  • Cofactors: If required for enzyme activity (e.g., Mg²⁺, ATP, NADH).[1]

  • Detection Reagent: A reagent that produces a measurable signal (e.g., absorbance, fluorescence, luminescence) corresponding to the product formation or substrate consumption.

  • Microplate Reader or Spectrophotometer: To quantify the signal generated.[1]

  • 96-well or 384-well Plates: For conducting the assay in a high-throughput format.[1]

  • Pipettes and Tips: For accurate liquid handling.[1]

  • Distilled or Deionized Water: For preparing solutions.[1]

Detailed Experimental Protocol

This protocol outlines the key steps for performing a typical enzyme inhibition assay.[4]

Step 1: Preparation of Reagents

  • Buffer Preparation: Prepare the assay buffer at the desired pH and store it at the appropriate temperature.[1]

  • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration of the enzyme in the assay should be determined empirically to ensure a linear reaction rate over time.

  • Substrate Solution: Prepare a stock solution of the substrate in the assay buffer. The final concentration in the assay is often at or below the Michaelis constant (Km) to be sensitive to competitive inhibitors.[2]

  • Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor in the assay buffer or an appropriate solvent (e.g., DMSO). It is recommended to use at least 10 different concentrations to generate a reliable IC50 curve.[2]

Step 2: Assay Procedure

  • Dispense Inhibitor: Add a small volume (e.g., 1-2 µL) of the diluted inhibitor solutions to the wells of a microplate. Include wells with solvent only as a negative control (100% enzyme activity) and wells without the enzyme as a background control (0% enzyme activity).

  • Add Enzyme: Add the enzyme solution to all wells except the background control wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., room temperature or 37°C) to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.[1]

  • Monitor Reaction: Immediately begin monitoring the reaction by measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a microplate reader.[1] The reaction should be monitored under conditions of initial velocity, where the product formation is linear with time.[3]

Step 3: Data Analysis

  • Calculate Initial Velocity: Determine the initial reaction rate (velocity) for each inhibitor concentration by calculating the slope of the linear portion of the signal versus time plot.

  • Normalize Data: Express the initial velocities as a percentage of the uninhibited control (negative control).

  • Generate IC50 Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a suitable dose-response model (e.g., a four-parameter logistic equation) to determine the IC50 value.[1]

Data Presentation

Summarize the quantitative data from the enzyme inhibition assay in a clearly structured table for easy comparison.

CompoundTarget EnzymeIC50 (nM)Hill Slope
Inhibitor AKinase X15.21.1
Inhibitor BKinase X45.80.9
Inhibitor CKinase X5.11.3

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) add_inhibitor Dispense Inhibitor (and Controls) prep_reagents->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate monitor Monitor Reaction (Signal Detection) add_substrate->monitor calc_velocity Calculate Initial Velocity monitor->calc_velocity normalize_data Normalize Data calc_velocity->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Generalized workflow for an enzyme inhibition assay.

Hypothetical Signaling Pathway: Kinase Cascade Inhibition

Many enzyme inhibitors target kinases, which are key regulators of cellular signaling pathways. The following diagram illustrates a generic kinase cascade and the point of inhibition.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation ligand External Signal (e.g., Growth Factor) ligand->receptor kinase2 Kinase 2 kinase1->kinase2 Phosphorylation kinase3 Kinase 3 (Target Enzyme) kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Phosphorylation inhibitor Inhibitor (e.g., 'this compound') inhibitor->kinase3 Inhibition gene_expression Gene Expression (Cell Proliferation, Survival, etc.) transcription_factor->gene_expression Regulation

Caption: Inhibition of a hypothetical kinase signaling pathway.

References

Application Notes and Protocols for Studying miR-183 in Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of microRNA-183 (miR-183) in gene expression studies. Detailed protocols for the experimental modulation and analysis of miR-183 function are included to facilitate research and development in this area.

Introduction to miR-183

MicroRNA-183 (miR-183) is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression.[1] It functions by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation into proteins. miR-183 is part of a highly conserved miRNA cluster that also includes miR-96 and miR-182, which are often co-expressed and share similar functions. Dysregulation of miR-183 expression has been implicated in a variety of cellular processes and diseases, including cancer, neurological disorders, and immune responses.

Mechanism of Action

The primary mechanism of miR-183 action is the silencing of its target genes. This process is initiated by the binding of the mature miR-183, as part of the RNA-induced silencing complex (RISC), to complementary sequences in the 3' UTR of its target mRNAs. This interaction prevents the ribosome from translating the mRNA into a protein, or it can lead to the enzymatic degradation of the mRNA transcript. The specificity of this interaction is largely determined by the "seed sequence," a 7-8 nucleotide region at the 5' end of the miRNA.

Key Signaling Pathways Regulated by miR-183

miR-183 has been shown to modulate several critical signaling pathways by targeting key components within them. Understanding these interactions is vital for elucidating the functional consequences of miR-183 dysregulation.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. In some cancers, miR-183 has been found to be transcriptionally upregulated by TGF-β.[2]

TGF_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Complex TGFbR->Smad activates miR183_gene miR-183 Gene Smad->miR183_gene activates transcription miR183 miR-183 miR183_gene->miR183 is processed to Target_mRNA Target mRNA miR183->Target_mRNA binds and represses Protein Protein (e.g., SMAD4) Target_mRNA->Protein translation

TGF-β signaling pathway leading to miR-183 expression.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. miR-183 can influence this pathway by targeting tumor suppressor genes such as PTEN, which is a negative regulator of PI3K/AKT signaling. By downregulating PTEN, miR-183 can lead to the activation of this pro-survival pathway.

PI3K_AKT_pathway miR183 miR-183 PTEN_mRNA PTEN mRNA miR183->PTEN_mRNA represses PTEN PTEN Protein PTEN_mRNA->PTEN PI3K PI3K PTEN->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

miR-183 regulation of the PI3K/AKT/mTOR pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is often associated with cancer. Studies have shown that β-catenin can activate the transcription of the miR-183 cluster.

Wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled bCatenin β-catenin Frizzled->bCatenin stabilizes TCF_LEF TCF/LEF bCatenin->TCF_LEF binds to miR183_promoter miR-183 Promoter TCF_LEF->miR183_promoter activates miR183_expression miR-183 Expression miR183_promoter->miR183_expression leads to

Wnt/β-catenin pathway activating miR-183 expression.

Quantitative Data on miR-183 Gene Regulation

The modulation of miR-183 levels in cellular models has provided quantitative insights into its regulatory effects on target gene expression. The following tables summarize findings from various studies.

Table 1: Effect of miR-183 Mimic Transfection on Target Gene Expression

Target GeneCell LineFold Change in mRNA Expression (approx.)Fold Change in Protein Expression (approx.)
EGR1SYO-1, HCT116No significant change>2-fold decrease
PTENBreast Cancer CellsNot specifiedSignificant decrease
FOXO1Bovine Granulosa CellsSignificant decreaseSignificant decrease

Table 2: Effect of miR-183 Inhibitor (anti-miR-183) Transfection on Target Gene Expression

Target GeneCell LineFold Change in mRNA Expression (approx.)Fold Change in Protein Expression (approx.)
EGR1SYO-1, HCT116>2-fold increaseSignificant increase
PTENSYO-1, FUJI, RH30, DLD1, HCT116>2-fold increaseSignificant increase
Dkk-3PC-3, DU-145Not specifiedSignificant upregulation
SMAD4PC-3, DU-145Not specifiedSignificant upregulation

Table 3: Luciferase Reporter Assay Data for miR-183 Target Validation

Target Gene 3' UTRCell LineLuciferase Activity Reduction (approx.)
EGR1HEK293TSignificant reduction
PTENBreast Cancer CellsSignificant reduction
Dkk-3PC-3Significant decrease
SMAD4PC-3Significant decrease

Experimental Protocols

The following protocols provide detailed methodologies for studying the function of miR-183 in gene expression.

Protocol 1: Transfection of miR-183 Mimics and Inhibitors

This protocol describes the transient transfection of synthetic miR-183 mimics (to upregulate miR-183 activity) or inhibitors (to downregulate miR-183 activity) into cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • miR-183 mimic and negative control mimic

  • miR-183 inhibitor and negative control inhibitor

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • 6-well plates

  • RNase-free water and tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes (per well):

    • Solution A: Dilute the miR-183 mimic (final concentration 5-100 nM) or inhibitor (final concentration 50-200 nM) in 250 µL of serum-free medium. Mix gently.

    • Solution B: Dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine Solution A and Solution B. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of transfection complexes.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add 1.5 mL of fresh, serum-free medium to each well.

    • Add the 500 µL of transfection complex dropwise to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Medium Change: After the incubation period, replace the transfection medium with 2 mL of complete growth medium.

  • Analysis: Harvest the cells for downstream analysis (e.g., qRT-PCR, Western blot) 24-72 hours post-transfection.

transfection_workflow start Start: Seed Cells prepare_complex Prepare Transfection Complexes (miRNA + Reagent) start->prepare_complex incubate_complex Incubate Complexes (20 min) prepare_complex->incubate_complex transfect Add Complexes to Cells incubate_complex->transfect incubate_cells Incubate Cells (4-6 hours) transfect->incubate_cells change_medium Change to Complete Medium incubate_cells->change_medium harvest Harvest Cells for Analysis (24-72 hours) change_medium->harvest end End harvest->end

Workflow for miRNA mimic/inhibitor transfection.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for miR-183 and Target mRNA Expression

This protocol outlines the steps for quantifying the expression levels of mature miR-183 and its target mRNAs using a two-step qRT-PCR approach.

Materials:

  • Total RNA isolated from cells

  • miRNA-specific reverse transcription kit with stem-loop primers for miR-183 and a reference small RNA (e.g., U6 snRNA)

  • cDNA synthesis kit for mRNA with oligo(dT) primers

  • SYBR Green or TaqMan-based qPCR master mix

  • Specific forward and reverse primers for target mRNAs and a reference gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from transfected and control cells using a method that preserves small RNA species.

  • Reverse Transcription (RT):

    • For miRNA: Perform reverse transcription using a miRNA-specific stem-loop RT primer for miR-183 and the reference small RNA.

    • For mRNA: Perform reverse transcription using oligo(dT) primers to generate cDNA from all polyadenylated mRNAs.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, qPCR master mix, and specific primers for the miRNA or mRNA of interest.

    • Run the qPCR reactions on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct value of the target (miR-183 or target mRNA) to the Ct value of the corresponding reference gene (U6 or GAPDH) to obtain ΔCt.

    • Calculate the relative expression using the 2^-ΔΔCt method.

Protocol 3: Luciferase Reporter Assay for miR-183 Target Validation

This assay is used to experimentally validate the direct interaction between miR-183 and the 3' UTR of a putative target gene.

Materials:

  • HEK293T cells

  • Luciferase reporter vector containing the 3' UTR of the target gene downstream of the luciferase gene (and a mutant version with a mutated miR-183 binding site)

  • miR-183 mimic and negative control mimic

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfection: Co-transfect HEK293T cells with the luciferase reporter vector (wild-type or mutant 3' UTR) and either the miR-183 mimic or the negative control mimic.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Activity Measurement:

    • Measure the firefly luciferase activity in the cell lysate.

    • Measure the Renilla luciferase activity (as an internal control for transfection efficiency).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3' UTR vector and the miR-183 mimic compared to controls indicates a direct interaction.

Protocol 4: Western Blotting for Target Protein Expression

This protocol is for detecting changes in the protein levels of miR-183 targets (e.g., EGR1, PTEN) following modulation of miR-183 expression.

Materials:

  • Cell lysates from transfected and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target proteins (e.g., anti-EGR1, anti-PTEN) and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

These application notes and protocols provide a solid foundation for researchers to investigate the role of miR-183 in gene expression and its implications in various biological and pathological contexts.

References

Application Notes and Protocols for Molecular Probes Targeting GPR183 (EBI2)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified "AS-183" as a molecular probe. Extensive searches did not identify a specific molecular probe with this designation. The information provided below is based on the assumption that the user is interested in molecular probes for the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). The ligands and inhibitors of GPR183 are powerful tools for studying its role in immunology, inflammation, and neuroscience.

Introduction to GPR183 and its Molecular Probes

G protein-coupled receptor 183 (GPR183), or EBI2, is a chemotactic receptor primarily expressed on immune cells such as B cells, T cells, dendritic cells, and macrophages.[1][2][3][4] Its endogenous ligand is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC).[2][5][6][7] The interaction between GPR183 and its ligands plays a crucial role in guiding immune cell migration and positioning within lymphoid tissues, making it a key regulator of the adaptive immune response.[1][2][3][5] Dysregulation of the GPR183 signaling pathway has been implicated in various conditions, including inflammatory diseases, autoimmune disorders, and viral infections.[1][4][8][9]

Molecular probes, including the endogenous agonist 7α,25-OHC and various synthetic agonists and antagonists, are invaluable tools for elucidating the physiological and pathological roles of GPR183. These probes can be used to activate or block GPR183 signaling, allowing researchers to study downstream cellular events and the receptor's overall function in different biological contexts.

Quantitative Data for GPR183 Molecular Probes

The following tables summarize the quantitative data for key molecular probes targeting GPR183.

Table 1: Agonist Properties

CompoundTargetAssay TypeValueOrganismReference
7α,25-dihydroxycholesterol (7α,25-OHC)GPR183GTPγS EC50140 pMHuman[7]
7α,25-dihydroxycholesterol (7α,25-OHC)GPR183Kd450 pMHuman[7]
7α,25-dihydroxycholesterol (7α,25-OHC)GPR183cAMP Inhibition IC502 nMHuman[7]
7α,25-dihydroxycholesterol (7α,25-OHC)GPR183G protein activation EC5060 nMHuman[1]

Table 2: Antagonist and Inverse Agonist Properties

CompoundTargetAssay TypeValueOrganismReference
GSK682753AGPR183G protein activation IC500.35 µMHuman[1]
NIBR189GPR183G protein activation IC500.23 µMHuman[1]
SAE-14GPR183Calcium mobilization IC50< 50 nMMouse[10]
Compound 32GPR183Efficacious Dose (in vivo)0.1 mg/kgMouse[11]

Signaling Pathway of GPR183

GPR183 is a Gαi-coupled receptor.[12] Upon binding of an agonist like 7α,25-OHC, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR183 activation can stimulate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (ERK and p38) and the nuclear factor-κB (NF-κB) pathway.[10][13] These pathways ultimately regulate cellular responses such as chemotaxis, cell migration, and cytokine production.[2][13]

GPR183_Signaling cluster_membrane Cell Membrane GPR183 GPR183 G_protein Gαiβγ GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, p38) G_protein->MAPK NFkB NF-κB Pathway G_protein->NFkB Agonist 7α,25-OHC (Agonist) Agonist->GPR183 Binds cAMP ↓ cAMP AC->cAMP Response Cellular Responses (Migration, Chemotaxis, Cytokine Production) cAMP->Response MAPK->Response NFkB->Response

GPR183 signaling cascade.

Experimental Protocols

Here are detailed protocols for key experiments involving GPR183 molecular probes.

Cell Migration (Chemotaxis) Assay

This assay measures the directional migration of cells towards a chemoattractant, such as 7α,25-OHC.

Materials:

  • U937 cells (or other GPR183-expressing cells)

  • RPMI 1640 medium with 10% FBS

  • Transwell inserts (e.g., 5 µm pore size)

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • GPR183 antagonist (e.g., GSK682753A)

  • Cell counting solution (e.g., CCK-8)

Protocol:

  • Culture U937 cells in RPMI 1640 medium supplemented with 10% FBS.

  • Two days prior to the assay, deplete lipids from the culture medium.

  • On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.

  • Prepare the chemoattractant solution by diluting 7α,25-OHC in serum-free medium to a final concentration of 10 nM. For antagonist experiments, pre-incubate cells with the antagonist before adding them to the upper chamber.

  • Add 600 µL of the chemoattractant solution to the lower chamber of the Transwell plate. Add 600 µL of serum-free medium to control wells.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.

  • After incubation, carefully remove the upper chamber.

  • Quantify the number of migrated cells in the lower chamber using a cell counting kit (e.g., CCK-8) by measuring absorbance at 450 nm.[1]

  • Calculate the migration index as the ratio of cells migrated towards the chemoattractant to the cells migrated towards the control medium.

Chemotaxis_Workflow A 1. Culture & Lipid-deplete GPR183-expressing cells B 2. Prepare cell suspension (1x10^6 cells/mL) A->B D 4. Add cell suspension to upper chamber B->D C 3. Add chemoattractant (e.g., 10 nM 7α,25-OHC) to lower chamber of Transwell C->D E 5. Incubate for 3-4 hours at 37°C D->E F 6. Quantify migrated cells in lower chamber E->F G 7. Calculate Migration Index F->G

Workflow for a cell migration assay.

G Protein Activation (GTP Turnover) Assay

This fluorescence-based assay measures the activation of the Gi protein upon receptor stimulation.

Materials:

  • Purified GPR183 protein

  • Heterotrimeric Gi protein

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • GTPγS (non-hydrolyzable GTP analog)

  • Fluorescent GTP analog (e.g., BODIPY-GTPγS)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)

Protocol:

  • Prepare a reaction mixture containing the purified GPR183 protein and the heterotrimeric Gi protein in the assay buffer.

  • Add varying concentrations of the agonist (7α,25-OHC) to the reaction mixture. For antagonist studies, add the antagonist before the agonist.

  • Initiate the reaction by adding a mixture of GTPγS and the fluorescent GTP analog.

  • Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity (e.g., using a fluorescence plate reader). An increase in fluorescence indicates the binding of the fluorescent GTP analog to the Gα subunit, signifying G protein activation.

  • Plot the fluorescence intensity against the agonist concentration to determine the EC50 value.[1]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand to the receptor.

Materials:

  • Membrane preparations from cells expressing GPR183

  • Radiolabeled ligand (e.g., [3H]-7α,25-OHC)

  • Unlabeled ("cold") ligand

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 0.1% cyclodextrin, pH 7.4)[14]

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Protocol:

  • In a 96-well plate, add the membrane preparation to the binding buffer.

  • For total binding, add the radiolabeled ligand.

  • For non-specific binding, add an excess of the unlabeled ligand along with the radiolabeled ligand.

  • For competition binding, add varying concentrations of the test compound along with a fixed concentration of the radiolabeled ligand.

  • Incubate the plate with shaking at room temperature for 20 minutes.[14]

  • Separate the bound from the free radioligand (e.g., by filtration through a glass fiber filter).

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using appropriate software (e.g., Prism) to determine the Kd or Ki values.

Applications in Research and Drug Development

  • Target Validation: Use of selective agonists and antagonists can help validate GPR183 as a therapeutic target in various disease models.

  • Compound Screening: The described assays can be adapted for high-throughput screening of compound libraries to identify novel GPR183 modulators.

  • Mechanism of Action Studies: Molecular probes for GPR183 are essential for dissecting the signaling pathways and cellular functions regulated by this receptor.

  • In Vivo Studies: Labeled probes can be used for in vivo imaging to study receptor distribution and trafficking. Antagonists can be tested in animal models of disease to assess their therapeutic potential.[11]

References

Application Notes and Protocols for Investigating Protein Interactions of miR-183 Targets Using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial research for "AS-183" did not yield information on a specific small molecule inhibitor. However, search results consistently highlighted the significance of microRNA-183 (miR-183). This document focuses on miR-183 and its role in regulating protein-protein interactions within key signaling pathways. Co-immunoprecipitation (Co-IP) is a powerful technique to study these interactions, providing insights into the molecular mechanisms governed by miR-183. These application notes and protocols are intended for researchers, scientists, and drug development professionals interested in exploring the functional consequences of miR-183 expression on cellular protein complexes.

Co-immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a cell lysate.[1] This method is invaluable for identifying novel protein-protein interactions and confirming suspected interactions. When studying the effects of a microRNA like miR-183, Co-IP can be employed to determine how the upregulation or downregulation of miR-183 affects the composition and stability of protein complexes by altering the expression of its target proteins.

Target Proteins and Signaling Pathways of miR-183

miR-183 is known to regulate the expression of several key proteins involved in critical cellular processes. By downregulating its target mRNAs, miR-183 can influence major signaling pathways implicated in cancer and development.

Key Signaling Pathways Influenced by miR-183:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell proliferation, growth, and survival. miR-183 has been shown to influence this pathway, in some contexts by targeting PTEN.[2]

  • Wnt/β-catenin Pathway: This pathway plays a significant role in embryonic development and cancer. The expression of the miR-183 cluster can be regulated by components of this pathway, and in turn, miR-183 can modulate its activity.[3]

  • Adherens Junction Pathway: This pathway is essential for cell-cell adhesion and tissue architecture. A recent study found that the miR-183/-96/-182 cluster is overexpressed in early-stage breast cancer and that the adherens junction signaling pathway is enriched for experimentally validated targets of this cluster.[4]

Table 1: Key Protein Targets of miR-183 and their Associated Signaling Pathways

Target ProteinSignaling PathwayFunction of Target ProteinPotential Impact of miR-183 on Protein Interactions
FOXO1 PI3K/AKT/mTORTranscription factor involved in apoptosis and cell cycle control.[3]Downregulation by miR-183 may prevent its interaction with transcriptional co-activators or other regulatory proteins.
PDCD4 PI3K/AKT/mTORTumor suppressor that inhibits protein translation.[3]Reduced PDCD4 levels due to miR-183 may disrupt its interaction with components of the translation machinery.
ITGB1 Adherens JunctionIntegrin subunit involved in cell adhesion and migration.[5]Altered ITGB1 expression by miR-183 could affect the formation of focal adhesion complexes and interactions with extracellular matrix proteins.
PTEN PI3K/AKT/mTORTumor suppressor that negatively regulates the PI3K/AKT pathway.[2]Suppression of PTEN by miR-183 can lead to hyperactivation of the AKT pathway, altering its interaction with downstream substrates.
EGR1 -Transcription factor involved in cell growth and differentiation.miR-183-mediated downregulation of EGR1 can affect its dimerization and binding to target gene promoters.
Bim-1 ApoptosisPro-apoptotic protein.[3]Reduced Bim-1 expression by miR-183 can prevent its interaction with anti-apoptotic Bcl-2 family members.
Ezrin Cell Adhesion/MigrationLinks the actin cytoskeleton to the plasma membrane.[3]Altered Ezrin levels can impact its ability to form complexes with adhesion molecules and signaling proteins.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Investigate the Interaction Between a Bait Protein and a Putative Prey Protein Following miR-183 Mimic Transfection

This protocol describes the steps to determine if the interaction between a "bait" protein (the protein targeted by the primary antibody) and a "prey" protein (the putative interacting partner) is altered by changes in miR-183 expression.

Materials:

  • Cell line of interest

  • miR-183 mimic and negative control mimic

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitor cocktails

  • Primary antibody against the bait protein (IP-grade)

  • Isotype control IgG antibody

  • Protein A/G magnetic beads

  • Magnetic rack

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the prey protein (WB-grade)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Transfection:

    • Seed cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

    • Transfect cells with either miR-183 mimic or a negative control mimic using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 48-72 hours post-transfection to allow for changes in target protein expression.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis/Wash Buffer to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the cleared lysate using a Bradford or BCA assay.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Take 1-2 mg of total protein and adjust the volume to 500 µL with Co-IP Lysis/Wash Buffer.

    • Add 20 µL of Protein A/G magnetic beads to the lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Place the tube on a magnetic rack and collect the supernatant. This is the pre-cleared lysate.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of the primary antibody against the bait protein or the isotype control IgG.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 30 µL of Protein A/G magnetic beads to each tube and incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Place the tubes on a magnetic rack to capture the beads. Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then recapture the beads on the magnetic rack.

    • After the final wash, carefully remove all residual buffer.

  • Elution and Sample Preparation:

    • Resuspend the beads in 40 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Briefly centrifuge the tubes and place them on the magnetic rack.

    • Carefully collect the supernatant, which contains the immunoprecipitated proteins.

  • Western Blot Analysis:

    • Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the prey protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

Visualizations

Diagram 1: Co-Immunoprecipitation Experimental Workflow

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Cells transfected with miR-183 mimic or control lysis Cell Lysis start->lysis preclear Pre-clearing with beads lysis->preclear antibody Incubate with primary antibody (anti-bait) preclear->antibody beads Capture with Protein A/G beads antibody->beads wash Wash beads to remove non-specific binding beads->wash elute Elute protein complexes wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot for Prey Protein sds_page->western PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits miR183 miR-183 miR183->PTEN Inhibits expression

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AS-183 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "AS-183" is not consistently associated with a specific, publicly documented research compound or drug. The following information is based on the most plausible interpretation of "this compound" as an inhibitor of microRNA-183 (miR-183), a molecule involved in various cellular processes. Researchers should always refer to the specific documentation provided with their compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is understood to be an inhibitor of microRNA-183 (miR-183). MiR-183 is a small non-coding RNA that plays a role in post-transcriptional gene regulation. By inhibiting miR-183, this compound can upregulate the expression of miR-183's target genes, thereby influencing various signaling pathways.

Q2: What are the common research applications for an miR-183 inhibitor like this compound?

A2: Inhibitors of miR-183 are utilized in research to investigate the functional roles of this microRNA in various biological processes. Studies have implicated miR-183 in pathways related to cancer cell proliferation, apoptosis, and angiogenesis. For instance, research has shown that inhibiting miR-183 can impact cell injury in human umbilical vein endothelial cells (HUVECs) by upregulating the expression of IRS1.[1]

Q3: What is a typical starting concentration for this compound in cell culture experiments?

A3: The optimal concentration of a microRNA inhibitor can vary significantly depending on the cell type, cell density, and the specific experimental endpoint. For miRNA inhibitors in general, a starting concentration in the range of 10-100 nM is often recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I determine the optimal concentration of this compound for my experiment?

A4: A dose-response or concentration-response curve is the most effective method to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect. The concentration that produces the maximal desired effect with minimal off-target effects or cytotoxicity is considered optimal.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect after treatment with this compound. Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 1 µM).
Inefficient Transfection: If using a transfection reagent to deliver this compound, the transfection efficiency may be low.Optimize the transfection protocol. This may include adjusting the ratio of transfection reagent to this compound, cell density at the time of transfection, and incubation time. Use a transfection control (e.g., a fluorescently labeled oligonucleotide) to visually assess transfection efficiency.
Degradation of this compound: The compound may have degraded due to improper storage or handling.Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Cell Line Insensitivity: The chosen cell line may not be responsive to miR-183 inhibition.Confirm that miR-183 is expressed in your cell line of interest using techniques like qRT-PCR. Consider using a different cell line known to be responsive to miR-183 modulation.
High levels of cell death or cytotoxicity observed. Concentration Too High: The concentration of this compound may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment to identify the maximum non-toxic concentration.
Off-target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.Use the lowest effective concentration determined from your dose-response curve. Consider using a negative control oligonucleotide to assess non-specific effects.
Inconsistent results between experiments. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to variable results.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment.
Inconsistent Reagent Preparation: Errors in the dilution or preparation of this compound can lead to variability.Prepare a fresh stock solution of this compound and aliquot for single-use to avoid repeated freeze-thaw cycles. Use calibrated pipettes for accurate dilutions.

Experimental Protocols

Determining Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines a general procedure for determining the optimal concentration of this compound. The specific endpoint measurement will depend on the biological question being investigated (e.g., cell viability, gene expression, protein levels).

Materials:

  • This compound (miR-183 inhibitor)

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • Transfection reagent (if required for delivery)

  • Multi-well plates (e.g., 96-well)

  • Assay reagents for measuring the desired endpoint (e.g., MTT reagent for viability, lysis buffer for RNA/protein extraction)

  • Plate reader or other detection instrument

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in serum-free medium or an appropriate buffer. A typical concentration range to test would be from 1 nM to 1 µM (e.g., 1, 5, 10, 25, 50, 100, 500, 1000 nM). Include a vehicle-only control.

  • Transfection (if applicable): If this compound requires a transfection reagent for cellular uptake, prepare the transfection complexes according to the manufacturer's protocol.

  • Cell Treatment: Remove the existing cell culture medium and add the medium containing the different concentrations of this compound (or transfection complexes).

  • Incubation: Incubate the cells for a duration appropriate for the biological process being studied (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: At the end of the incubation period, perform the assay to measure the desired biological endpoint.

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration. This will generate a dose-response curve from which you can determine the EC50 (half-maximal effective concentration) and the optimal concentration that gives the maximal effect without inducing cytotoxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells prep_as183 Prepare this compound Dilutions treat Treat Cells prep_as183->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure analyze Analyze Data & Plot Curve measure->analyze determine Determine Optimal Concentration analyze->determine

Caption: Workflow for determining the optimal this compound concentration.

signaling_pathway AS183 This compound miR183 miR-183 AS183->miR183 inhibition TargetGene Target Gene mRNA (e.g., IRS1) miR183->TargetGene repression Protein Target Protein TargetGene->Protein CellularProcess Cellular Process (e.g., Cell Survival, Angiogenesis) Protein->CellularProcess

Caption: Postulated signaling pathway of this compound as a miR-183 inhibitor.

References

Technical Support Center: Troubleshooting AS-183 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with the hypothetical small molecule inhibitor, AS-183. The information is presented in a question-and-answer format to directly address common experimental issues.

Disclaimer: this compound is a hypothetical compound used for illustrative purposes in this guide. All quantitative data and experimental specifics are provided as examples and should be adapted based on the actual properties of the compound being investigated.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a lipophilic molecule, a common characteristic for small-molecule inhibitors designed to target hydrophobic pockets in proteins.[1] Consequently, it exhibits low aqueous solubility and is more soluble in organic solvents. Many kinase inhibitors, for example, fall under the Biopharmaceutical Classification System (BCS) Class II, indicating low solubility and high membrane permeability.[1]

Q2: How should I store this compound and its stock solutions?

A2: Solid this compound should be stored at -20°C or -80°C, protected from light and moisture. For stock solutions, it is recommended to prepare fresh solutions for each experiment.[2] If storage is necessary, filter the stock solution through a 0.22 µm filter to remove any particulates that could act as precipitation nuclei and store in small aliquots at -80°C to minimize freeze-thaw cycles.[2]

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?

A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The rapid change in solvent polarity causes the compound to precipitate out of the solution.[1]

Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?

A4: Yes, poor solubility is a likely cause of inconsistent results. If this compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended, leading to an underestimation of potency (e.g., IC50 values) and poor reproducibility.[2] It is crucial to visually inspect your prepared solutions for any signs of precipitation before adding them to your assay.[2]

Troubleshooting Guide

Problem 1: Difficulty Dissolving this compound Powder to Make a Stock Solution

If you are having trouble dissolving the this compound powder in your chosen solvent (e.g., DMSO), consider the following steps:

  • Gentle Warming: Warm the solution to 37°C to aid dissolution.

  • Sonication: Use a bath or probe sonicator to apply ultrasonic energy, which can help break down aggregates.[1]

  • Vortexing: Vigorous vortexing can also facilitate dissolution.

  • Alternative Solvents: If DMSO is not effective, consider other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), ensuring they are compatible with your experimental system.[1]

Problem 2: Precipitation of this compound in Cell Culture Media or Aqueous Buffers

Precipitation in aqueous solutions is a frequent challenge. Here are some strategies to overcome this:

  • pH Adjustment: The solubility of many small molecule inhibitors is pH-dependent.[1] If this compound has ionizable groups, adjusting the pH of your buffer may enhance its solubility.[1]

  • Use of Co-solvents: While minimizing the final concentration of organic solvents is ideal, sometimes a small percentage is necessary to maintain solubility.

  • Formulation with Excipients:

    • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2]

    • Surfactants: Non-ionic surfactants can also improve solubility, but it is essential to test for any effects of the surfactant on your assay.[2]

  • Serum in Media: For cell-based assays, increasing the percentage of serum in the culture medium (if compatible with the experiment) can help solubilize hydrophobic compounds through protein binding.[2]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at 25°C
DMSO> 50 mg/mL
Ethanol~10 mg/mL
PBS (pH 7.4)< 0.1 mg/mL
NMP> 40 mg/mL
DMA> 40 mg/mL

Table 2: Effect of pH on this compound Aqueous Solubility

pHApproximate Solubility
5.0~0.5 mg/mL
6.0~0.2 mg/mL
7.4< 0.1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • If not for immediate use, aliquot and store at -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • It is recommended to add the DMSO stock to the medium while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Visually inspect the final working solutions for any signs of precipitation before adding to cells.

Visualizations

G cluster_0 Troubleshooting this compound Solubility cluster_1 Stock Solution Troubleshooting cluster_2 Working Solution Troubleshooting start Start: this compound Solubility Issue stock_issue Issue with Stock Solution (e.g., in DMSO) start->stock_issue working_issue Issue with Working Solution (e.g., in Media/Buffer) start->working_issue dissolve_check Fully Dissolved? stock_issue->dissolve_check precip_check Precipitation Occurs? working_issue->precip_check vortex Vortex Vigorously dissolve_check->vortex No success Proceed with Experiment dissolve_check->success Yes lower_conc Lower Final Concentration precip_check->lower_conc Yes precip_check->success No sonicate Sonicate vortex->sonicate warm Warm to 37°C sonicate->warm alt_solvent Try Alternative Solvent (NMP, DMA) warm->alt_solvent alt_solvent->dissolve_check fail Consult Technical Support alt_solvent->fail ph_adjust Adjust pH lower_conc->ph_adjust add_excipient Add Excipient (e.g., Cyclodextrin) ph_adjust->add_excipient increase_serum Increase Serum % add_excipient->increase_serum increase_serum->precip_check increase_serum->fail

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_0 Hypothetical Signaling Pathway for this compound Target receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B (Target of this compound) kinase_a->kinase_b substrate Substrate Protein kinase_b->substrate Phosphorylation transcription_factor Transcription Factor substrate->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response as183 This compound as183->kinase_b

Caption: Hypothetical signaling pathway for the target of this compound.

G cluster_0 Experimental Workflow: Preparing this compound Solutions start Start: this compound Powder weigh Weigh Powder start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution serial_dilution Serial Dilution in Medium stock_solution->serial_dilution working_solution Final Working Solution serial_dilution->working_solution end Use in Assay working_solution->end

Caption: Experimental workflow for preparing this compound solutions.

References

AS-183 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, "AS-183," to illustrate the management of off-target effects. The data and protocols are based on established principles for kinase inhibitors and should be adapted for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, ATP-competitive kinase inhibitor. Its primary intended target is Kinase A.

Q2: What are the known off-target effects of this compound?

Kinase profiling studies have revealed that at concentrations higher than those required to inhibit its primary target, this compound can inhibit a panel of other kinases, most notably Kinase B and Kinase C. This is a common phenomenon among kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[1][2]

Q3: How can I minimize the off-target effects of this compound in my experiments?

To minimize off-target effects, it is crucial to perform thorough dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target phenotype.[3] Using the minimal necessary concentration reduces the likelihood of engaging lower-affinity off-targets.[3] Additionally, employing structurally distinct inhibitors of the same target can help confirm that the observed phenotype is due to on-target inhibition.

Q4: Are there any known non-kinase off-targets of this compound?

While broad screening has primarily focused on the kinome, researchers should be aware that unexpected cellular phenotypes could arise from the inhibition of unknown non-kinase off-targets.[1] If a cellular effect does not correlate with the known on-target or off-target kinase activities of this compound, further investigation using methods like chemical proteomics may be warranted.[1]

Troubleshooting Guide

Observation Potential Cause Recommended Action
Unexpected cell toxicity at concentrations expected to be specific for the primary target. 1. On-target toxicity in the specific cell line used. 2. A potent, unidentified off-target effect.[3]1. Perform a rescue experiment by overexpressing the primary target to see if it alleviates the toxicity. 2. Conduct broader off-target screening, including a wider kinase panel or chemical proteomics, to identify the source of toxicity.[1][3]
Activation of an unexpected signaling pathway. 1. Pathway crosstalk downstream of the primary target. 2. Off-target inhibition or activation of a component in another pathway.[3]1. Map the activated pathway to identify potential links to the primary target's signaling cascade. 2. Profile this compound against a panel of kinases known to be involved in the activated pathway.
Inconsistent results between different cell lines. 1. Cell-type specific expression levels of the primary target or off-targets. 2. Differences in compensatory signaling pathways between cell lines.1. Quantify the expression levels of the primary target and key off-targets in the cell lines being used. 2. Perform off-target profiling in the cell line that shows the unexpected phenotype.[3]
Discrepancy between biochemical assay potency (IC50) and cellular assay potency (EC50). 1. Poor cell permeability of this compound. 2. High intracellular ATP concentrations competing with this compound for binding to the target kinase. 3. Active efflux of the compound from the cells.1. Perform cell permeability assays. 2. Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm target binding in intact cells.[4] 3. Investigate the involvement of drug efflux pumps.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Selectivity (Fold vs. Primary Target)
Primary Target A 15 -
Off-Target B1,500100
Off-Target C4,500300
Off-Target D>10,000>667

This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.[3]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay

This protocol allows for the determination of the inhibitory potency (IC50) of this compound against a panel of kinases.

Materials:

  • Recombinant kinases

  • Specific substrate peptides/proteins for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the kinase, its specific substrate, and this compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol assesses whether this compound binds to its target in intact cells by measuring changes in the thermal stability of the target protein.[4]

Materials:

  • Cell culture reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody against the target kinase

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at different temperatures for a set time (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target kinase.

  • Quantify the band intensities to determine the melting curve of the protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.[4]

Visualizations

This compound On-Target and Off-Target Signaling AS183 This compound TargetA Primary Target A AS183->TargetA High Affinity OffTargetB Off-Target B AS183->OffTargetB Lower Affinity DownstreamA Downstream Effector A TargetA->DownstreamA Inhibition DownstreamB Downstream Effector B OffTargetB->DownstreamB Inhibition PhenotypeA Desired Phenotype DownstreamA->PhenotypeA PhenotypeB Undesired Phenotype DownstreamB->PhenotypeB

Caption: On-target vs. off-target signaling pathways for this compound.

Workflow for Off-Target Effect Mitigation start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response concentration Determine On-Target vs. Off-Target Concentration Range dose_response->concentration on_target Phenotype at On-Target Concentration concentration->on_target Yes off_target Phenotype at Off-Target Concentration concentration->off_target No profiling Broad Kinase Profiling/ Chemical Proteomics off_target->profiling identify Identify Off-Target(s) profiling->identify validate Validate Off-Target with Orthogonal Method identify->validate redesign Rational Drug Redesign/ Select Alternative Inhibitor validate->redesign end End: Mitigated Off-Target Effect redesign->end

Caption: A logical workflow for identifying and mitigating off-target effects.

References

Technical Support Center: SBI-183 Experimental Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SBI-183, a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure robust and reproducible experimental outcomes with SBI-183.

Frequently Asked Questions (FAQs)

Q1: What is SBI-183 and what is its primary target?

A1: SBI-183 is an orally active small molecule that inhibits the enzymatic activity of Quiescin Sulfhydryl Oxidase 1 (QSOX1).[1][2][3] QSOX1 is an enzyme that catalyzes the formation of disulfide bonds in proteins and is often overexpressed in various cancers.[4][5] SBI-183 binds to QSOX1, suppressing its activity, which in turn can inhibit tumor cell growth and invasion.[4][6][7]

Q2: What is the mechanism of action of SBI-183?

A2: SBI-183 functions by binding to the QSOX1 enzyme, thereby inhibiting its catalytic activity.[6][8] This disruption of QSOX1 function interferes with the proper folding and stability of proteins that require disulfide bond formation, a process crucial for many cellular functions, including cell adhesion and migration.[5] In cancer cells that overexpress QSOX1, this inhibition can lead to reduced proliferation, invasion, and tumor growth.[2][6][7]

Q3: In which cancer cell lines has SBI-183 shown activity?

A3: SBI-183 has demonstrated inhibitory effects on the viability and proliferation of several cancer cell lines, including renal cancer (786-O, RCJ-41T2), triple-negative breast cancer (MDA-MB-231), lung adenocarcinoma (A549), and pancreatic ductal adenocarcinoma (MIA PaCa2).[1][2][6]

Q4: What are the recommended storage and solubility conditions for SBI-183?

A4: For long-term storage, SBI-183 powder should be kept at -20°C for up to three years.[2] For short-term storage, 4°C for up to two years is acceptable.[2] Stock solutions can be prepared in DMSO (10 mM) and should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2][9] To enhance solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[9]

Quantitative Data Summary

The following tables summarize the reported quantitative data for SBI-183.

Table 1: In Vitro Efficacy of SBI-183

Cell LineCancer TypeIC50 (µM)Binding Affinity (Kd) to QSOX1 (µM)
786-ORenal Cell Carcinoma4.620 ± 7
RCJ-41T2Renal Cell Carcinoma3.920 ± 7
MDA-MB-231Triple-Negative Breast Cancer2.420 ± 7

Data compiled from multiple sources.[1][2][6][8]

Table 2: In Vivo Efficacy of SBI-183

Xenograft ModelDosage and AdministrationTreatment DurationOutcome
786-O400 µ g/mouse/day , oral gavage35 days86% reduction in average tumor volume.[6][10]
RCJ-41T2100 mg/kg, oral gavage21 daysSignificant suppression of tumor growth.[2]
MDA-MB-231-Luc100 mg/kg, oral gavage28 daysDecreased lung metastasis.[11]

Experimental Protocols and Controls

Robust experimental design is critical for obtaining reliable data. Below are detailed methodologies for key experiments involving SBI-183, along with recommended controls.

In Vitro QSOX1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of SBI-183 on QSOX1 enzymatic activity.

Methodology:

  • Reagents: Recombinant QSOX1 (rQSOX1), Dithiothreitol (DTT) as a substrate, SBI-183 dilutions (e.g., 6.25-50 µM), and an appropriate assay buffer.

  • Procedure:

    • Pre-incubate rQSOX1 with varying concentrations of SBI-183 for 15 minutes at room temperature.

    • Initiate the reaction by adding DTT.

    • Monitor the reaction kinetics, for instance, by measuring the production of hydrogen peroxide using a fluorogenic probe.

    • Record data at a steady state (e.g., 15 minutes).[8][11]

  • Controls:

    • Negative Control: Vehicle (DMSO) instead of SBI-183 to determine maximal enzyme activity.

    • Positive Control: A known QSOX1 inhibitor (if available) to validate the assay.

    • No Enzyme Control: To measure background signal.

Cell Viability/Proliferation Assay

Objective: To assess the effect of SBI-183 on cancer cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cells (e.g., 786-O, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of SBI-183 (e.g., 0.076 nM to 40 µM) for 72 hours.[6][8]

  • Analysis: Use a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®) to quantify cell viability.

  • Data Analysis: Calculate IC50 values by plotting cell viability against SBI-183 concentration.

  • Controls:

    • Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve SBI-183.

    • Untreated Control: Cells in media alone.

    • Positive Control: A known cytotoxic agent to ensure the assay is working.

    • QSOX1 Knockdown (KD) Cells: Compare the effect of SBI-183 to cells where QSOX1 expression is silenced to confirm the on-target effect.[6]

In Vitro Invasion Assay (Modified Boyden Chamber)

Objective: To evaluate the impact of SBI-183 on the invasive potential of cancer cells.

Methodology:

  • Chamber Preparation: Use transwell inserts with a porous membrane coated with Matrigel.

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free media containing SBI-183 (e.g., 2.5-20 µM).[2]

  • Chemoattractant: Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate for an appropriate time (e.g., 24-48 hours) to allow for cell invasion.

  • Quantification: Remove non-invading cells from the top of the membrane. Stain and count the cells that have invaded to the bottom of the membrane.

  • Controls:

    • Vehicle Control: Cells treated with DMSO.

    • No Chemoattractant Control: To assess random cell migration.

    • Rescue Experiment: Addition of exogenous recombinant QSOX1 to the media to see if it can rescue the invasive phenotype, confirming the specificity of SBI-183's effect.[6]

Troubleshooting Guide

Issue 1: High Variability in Cell-Based Assay Results

Potential Cause Troubleshooting Steps
Inconsistent Cell Health/Passage Number Maintain a consistent cell passage number for experiments. Ensure cells are healthy and in the logarithmic growth phase before seeding.
SBI-183 Precipitation Ensure complete solubilization of SBI-183 in DMSO before diluting in media. Visually inspect for precipitates. If necessary, gently warm and sonicate the stock solution.[9]
Uneven Cell Seeding Ensure a single-cell suspension before plating. Pipette gently to avoid cell clumping. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill outer wells with sterile water or PBS.

Issue 2: Weak or No Signal in Western Blot for QSOX1

Potential Cause Troubleshooting Steps
Low QSOX1 Expression in Cell Line Confirm QSOX1 expression levels in your cell line of interest using qPCR or by consulting literature. Use a positive control cell lysate known to express QSOX1.
Inefficient Protein Transfer Verify successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer time and voltage based on the molecular weight of QSOX1.[12]
Primary Antibody Issues Increase the concentration or incubation time of the primary antibody. Ensure the antibody is validated for Western blotting and stored correctly.[13]
Insufficient Sample Loading Increase the amount of protein loaded per well. Consider using a lysis buffer optimized for your target protein's cellular localization.

Issue 3: Inconsistent In Vivo Tumor Growth

Potential Cause Troubleshooting Steps
Variable Tumor Cell Implantation Ensure a consistent number of viable cells are injected per animal. Inject cells subcutaneously at a consistent location.
Inconsistent SBI-183 Dosing Prepare fresh dosing solutions regularly. Ensure accurate oral gavage technique to deliver the full dose.
Animal Health Monitor animal health closely. Factors such as stress or underlying health issues can impact tumor growth.

Visualizations

Below are diagrams illustrating the QSOX1 signaling context and a typical experimental workflow for evaluating SBI-183.

QSOX1_Signaling QSOX1 in Cancer Progression cluster_Extracellular Extracellular Matrix cluster_Cell Tumor Cell ECM Extracellular Matrix (Laminin, etc.) Cell_Adhesion Cell Adhesion ECM->Cell_Adhesion MMPs MMPs Cell_Migration Cell Migration & Invasion MMPs->Cell_Migration Degrades ECM QSOX1 Secreted QSOX1 QSOX1->ECM Modulates ECM Structure Protein_Folding Protein Disulfide Bond Formation Protein_Folding->QSOX1 Catalyzes Cell_Adhesion->Cell_Migration Proliferation Proliferation SBI_183 SBI-183 SBI_183->QSOX1 Inhibits

Caption: QSOX1's role in cancer progression and SBI-183's inhibitory action.

Experimental_Workflow SBI-183 Evaluation Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Enzyme_Assay QSOX1 Enzymatic Assay (IC50 determination) Viability_Assay Cell Viability/Proliferation (IC50 in cell lines) Enzyme_Assay->Viability_Assay Proceed if active Invasion_Assay Invasion/Migration Assay (Boyden Chamber) Viability_Assay->Invasion_Assay Proceed if potent Western_Blot Western Blot (Target Engagement) Viability_Assay->Western_Blot Confirm target effect Xenograft Tumor Xenograft Model (e.g., 786-O in nude mice) Invasion_Assay->Xenograft Proceed to in vivo Dosing Oral Dosing with SBI-183 (vs. Vehicle) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Metastasis_Analysis Metastasis Analysis (e.g., Lung) Tumor_Measurement->Metastasis_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of SBI-183.

References

Technical Support Center: Mitigating Autofluorescence in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "AS-183": Our internal search did not identify a specific compound designated "this compound." This may be an internal code, a novel compound not yet in public literature, or a potential typographical error. The following guide provides comprehensive strategies for managing autofluorescence, a common challenge in fluorescence-based assays, and is designed to be broadly applicable for researchers, scientists, and drug development professionals. Should "this compound" refer to a specific entity such as Acid Red 183, Pigment Yellow 183, microRNA-183 (miR-183), or G-protein coupled receptor 183 (GPR183), the general principles outlined below for troubleshooting autofluorescence remain highly relevant.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my experiments?

Autofluorescence is the natural emission of light by biological materials or other components of the experimental setup when they are excited by light.[1] This intrinsic fluorescence can originate from various sources within the cells, the surrounding medium, or even the labware. It becomes a significant issue in fluorescence-based assays, such as immunofluorescence, flow cytometry, and high-content screening, because it can mask the specific signal from your fluorescent probes, leading to a poor signal-to-noise ratio, false positives, and difficulty in detecting targets with low expression levels.[1][2][3]

Q2: What are the common sources of autofluorescence in my cell-based assays?

Autofluorescence can stem from both endogenous and exogenous sources:

  • Endogenous (Cellular) Sources:

    • Metabolic Co-factors: Molecules like NADH and riboflavins are major contributors, typically fluorescing in the blue-green spectrum.[1]

    • Structural Proteins: Collagen and elastin, found in the extracellular matrix, are also inherently fluorescent.[4]

    • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and fluoresce broadly across the spectrum.[4]

    • Heme Groups: Found in red blood cells, these can cause significant autofluorescence.[3][4]

  • Exogenous (Process-Induced) Sources:

    • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[5][6] Glutaraldehyde is a stronger inducer of autofluorescence than paraformaldehyde.[6]

    • Cell Culture Media: Components like phenol red, fetal bovine serum (FBS), and certain amino acids can contribute to background fluorescence.[7]

    • Plasticware: Some plastics used for culture plates and dishes can be fluorescent.[1]

Q3: How can I identify the source of autofluorescence in my experiment?

A systematic approach is key to pinpointing the source of unwanted background fluorescence. The first and most crucial step is to include an unstained control sample in your experiment.[1][5] This sample should undergo all the same processing steps as your experimental samples but without the addition of any fluorescent labels. By examining this control, you can determine the baseline level of autofluorescence. Further dissection of the issue can be achieved with the following controls:

  • Component-specific analysis: If possible, image a sample of your culture medium alone, and an empty well of your culture plate to check for intrinsic fluorescence.

  • Secondary antibody only control: This will help you determine if your secondary antibody is binding non-specifically.

Troubleshooting Guides

Guide 1: Reducing Autofluorescence Through Experimental Design

Proactive measures during the design of your experiment can significantly minimize autofluorescence.

StrategyRecommendationRationale
Fluorophore Selection Opt for fluorophores in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, DyLight 649).[4][6][7]Most common sources of autofluorescence emit in the blue and green regions of the spectrum. Shifting to longer wavelengths minimizes this spectral overlap.[7]
Cell Culture Conditions Use phenol red-free media for live-cell imaging. Reduce the concentration of Fetal Bovine Serum (FBS) in the staining buffer or substitute it with Bovine Serum Albumin (BSA).[7]Phenol red and FBS are known to contribute to background fluorescence.[7]
Choice of Labware For imaging applications, prefer glass-bottom plates over standard polystyrene plates.[1]Glass typically has lower intrinsic fluorescence than polystyrene.
Fixation Method Consider using organic solvents like ice-cold methanol or ethanol for fixation instead of aldehydes. If aldehyde fixation is necessary, use the lowest effective concentration and shortest incubation time.[1][2][6]Organic solvents do not induce the same level of autofluorescence as aldehyde-based fixatives.[1]

Experimental Workflow for Autofluorescence Mitigation

cluster_pre Pre-Staining cluster_stain Staining cluster_post Post-Staining & Imaging A Start Experiment B Cell Culture in Phenol Red-Free Medium A->B C Fixation with Methanol/Ethanol B->C D Alternative: Aldehyde Fixation (Minimal time/concentration) B->D F Blocking and Antibody Incubation C->F E Quenching Step (e.g., Sodium Borohydride) D->E E->F G Use Far-Red Fluorophores F->G H Quenching Step (e.g., Sudan Black B) G->H I Imaging on Glass-Bottom Plate H->I J Image Analysis with Background Subtraction I->J K End J->K

Caption: A logical workflow for minimizing autofluorescence at various stages of a fluorescence-based experiment.

Guide 2: Chemical Quenching of Autofluorescence

Several chemical treatments can be applied to reduce existing autofluorescence.

Quenching AgentTarget AutofluorescenceTypical Application
Sodium Borohydride Aldehyde-induced autofluorescence.[4][8]Used after fixation with formaldehyde or glutaraldehyde.
Sudan Black B Lipofuscin-associated autofluorescence.[4]Applied to tissue sections, particularly from older animals.
Trypan Blue General intracellular autofluorescence.Can be used in flow cytometry to quench background from dead cells.
Copper Sulfate Broad-spectrum autofluorescence.Can be effective in formalin-fixed tissues.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is effective for reducing autofluorescence caused by aldehyde-based fixatives.[8]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

Procedure:

  • Following fixation with an aldehyde-based fixative, wash the cells or tissue sections twice with PBS for 5 minutes each.

  • Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: Prepare this solution immediately before use as it is not stable.[8]

  • Incubate the samples in the freshly prepared sodium borohydride solution for 30 minutes at room temperature.[8]

  • Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.[8]

  • Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is designed to reduce autofluorescence originating from lipofuscin granules.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a 0.3% (w/v) Sudan Black B solution by dissolving 0.3 g of Sudan Black B powder in 100 mL of 70% ethanol. Stir for 1-2 hours to dissolve.[8]

  • Filter the solution through a 0.2 µm filter to remove any undissolved particles.[8]

  • Perform your immunofluorescence staining protocol up to the final wash steps before mounting.

  • Incubate the stained samples in the filtered Sudan Black B solution for 10-15 minutes at room temperature. Optimal incubation time may need to be determined empirically for different tissue types.[8]

  • Briefly wash the samples in PBS to remove excess Sudan Black B.

  • Mount the coverslip using an appropriate mounting medium and proceed with imaging.[8]

Signaling Pathway Diagram

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway

The following diagram illustrates a generalized GPCR signaling cascade, a common target in drug discovery. Understanding the localization of your target within such pathways can help in designing imaging experiments.

cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (e.g., this compound) Ligand->GPCR Binding Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Technical Support Center: AS-183 Cytotoxicity Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the AS-183 cytotoxicity assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.[1][2] By inhibiting this pathway, this compound is expected to induce apoptosis and reduce cell viability in cancer cell lines where this pathway is often dysregulated.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: Yes, cytotoxicity is the intended outcome in cancer cell lines that are dependent on the PI3K/Akt/mTOR pathway for survival. However, excessive cytotoxicity in non-target or control cell lines may indicate off-target effects or experimental artifacts that require investigation.

Q3: What are the initial steps to confirm this compound-induced cytotoxicity?

A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's cytotoxic potential. It is essential to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death.

Q4: How can I minimize the "edge effect" in my 96-well plate assays?

A4: The edge effect, where wells on the perimeter of a microplate behave differently, is often caused by increased evaporation. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or sterile water to create a humidity barrier. Additionally, ensure your incubator has adequate humidification and allow plates to equilibrate to room temperature on a level surface before incubation.[3]

Q5: What is the recommended cell passage number for this assay?

A5: It is best practice to use cells within a defined, low passage number range. Cell lines can undergo changes with increasing passage numbers, which can alter their response to stimuli and lead to inconsistent results.[3] To ensure reproducibility, it is recommended to use cells that have been passaged fewer than 20 times.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

  • Symptoms: Large standard deviations between replicate wells, inconsistent dose-response curves.

  • Possible Causes & Solutions:

    • Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and ensure all tips dispense equal volumes.[3]

    • Pipetting Errors: Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.[3][4]

    • Edge Effects: As mentioned in the FAQ, avoid using the outer wells of the plate for critical samples.[3]

Issue 2: High Background Signal in Negative Control Wells

  • Symptoms: High signal in wells containing only cells and vehicle, reducing the dynamic range of the assay.

  • Possible Causes & Solutions:

    • High Cell Seeding Density: An excessive number of cells can lead to a high basal signal. Optimize the cell seeding density by performing a cell titration experiment.[3][5]

    • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells (typically below 0.5%).[6]

    • Contaminated Media or Reagents: Use fresh, sterile media and reagents to avoid microbial contamination that can affect cell health.[3]

Issue 3: No Dose-Dependent Cytotoxicity Observed

  • Symptoms: The compound does not show a dose-dependent effect on cell viability.

  • Possible Causes & Solutions:

    • Incorrect Concentration Range: The tested concentrations of this compound may be too low. Perform a wider range of serial dilutions.

    • Compound Instability: Assess the stability of this compound in your culture medium over the time course of the experiment.

    • Resistant Cell Line: The cell line used may not be sensitive to the inhibitory effects of this compound. Verify the expression and activity of the PI3K/Akt/mTOR pathway in your chosen cell line.

Experimental Protocols

This compound Cytotoxicity Assay Protocol (MTT Assay)

This protocol is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Optimal Cell Seeding Density

Cell LineSeeding Density (cells/well)
MCF-75,000
A5494,000
HeLa3,000

Table 2: this compound Concentration Ranges for IC50 Determination

Cell LineConcentration Range (µM)
MCF-70.1 - 100
A5490.5 - 200
HeLa1 - 500

Table 3: Recommended Incubation Times

Experiment TypeIncubation Time (hours)
Initial Screening24
Dose-Response48
Mechanism of Action Studies72

Visualizations

AS183_Signaling_Pathway AS183 This compound PI3K PI3K AS183->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibition Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat with this compound (Serial Dilutions) incubate_overnight->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_reagent Add Cytotoxicity Assay Reagent incubate_treatment->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic problem Unexpected Results high_variability High Variability? problem->high_variability high_background High Background? problem->high_background no_effect No Effect? problem->no_effect check_seeding Check Cell Seeding & Pipetting high_variability->check_seeding Yes check_density Optimize Cell Density & Check Reagents high_background->check_density Yes check_concentration Verify Compound Concentration & Stability no_effect->check_concentration Yes

References

minimizing AS-183 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of AS-183 during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Loss of Potency or Activity Chemical degradation due to improper storage temperature.Verify storage temperature records. This compound should be stored at -20°C or below. For long-term storage, -80°C is recommended. Perform a stability study comparing lots stored at different temperatures.
Exposure to light (photodegradation).Store this compound in amber vials or light-blocking containers.[1] Minimize exposure to ambient light during handling.
Oxidation.Purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing. Consider adding an antioxidant if compatible with the formulation and downstream applications.
Hydrolysis due to moisture.Ensure the storage container is tightly sealed and consider using a desiccator.[2] Avoid repeated freeze-thaw cycles which can introduce moisture. Aliquot samples upon receipt.
Change in Physical Appearance (e.g., color change, precipitation) Degradation product formation.Characterize the degradation products using analytical techniques such as HPLC-MS. Review the storage conditions and handling procedures for any deviations from the recommended protocol.
Contamination.Use sterile techniques and high-purity solvents when handling this compound. Ensure the storage area is clean and dedicated to sensitive compounds.
Inconsistent Experimental Results Variability in sample integrity between aliquots.Ensure all aliquots are stored under identical conditions. Perform a quality control check on a new aliquot if results are unexpected. Aliquot the entire stock solution upon initial preparation to minimize handling of the primary container.
Freeze-thaw cycle degradation.Prepare single-use aliquots to avoid repeated temperature fluctuations. If repeated use from a single vial is necessary, minimize the time the sample is at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For short-term storage (up to 1 month), this compound should be stored as a solid at -20°C. For long-term storage, it is recommended to store the solid compound at -80°C. If stored in solution, it should be aliquoted into single-use vials and stored at -80°C.

Q2: How can I prevent the degradation of this compound in solution?

A2: To minimize degradation in solution, use high-purity, anhydrous solvents. It is also advisable to purge the solution with an inert gas (argon or nitrogen) to remove oxygen, especially if the solvent is not degassed. Store solutions in tightly sealed vials at -80°C and protect them from light.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive. All storage and handling should be performed under subdued light, and samples should be stored in light-protecting containers, such as amber vials.[1]

Q4: How many freeze-thaw cycles can this compound tolerate?

A4: It is recommended to avoid more than 2-3 freeze-thaw cycles. To prevent degradation from repeated temperature changes, it is best practice to aliquot the stock solution into smaller, single-use volumes upon initial preparation.

Q5: What are the common degradation pathways for this compound?

A5: The primary degradation pathways for this compound are oxidation and hydrolysis. Photodegradation can also occur with prolonged exposure to light. Understanding these pathways is crucial for implementing appropriate storage and handling strategies.

Q6: How can I assess the stability of my this compound sample?

A6: The stability of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) to monitor the purity of the compound over time. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines the methodology for conducting a stability study of this compound under different storage conditions.

1. Materials:

  • This compound (solid)
  • HPLC-grade solvent (e.g., acetonitrile, water)
  • Amber HPLC vials
  • Calibrated HPLC system with a suitable column (e.g., C18)

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  • Aliquot the stock solution into multiple amber HPLC vials.
  • Establish different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
  • Place a set of aliquots in each storage condition.
  • At designated time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), retrieve one aliquot from each storage condition.
  • Allow the aliquot to equilibrate to room temperature before analysis.
  • Analyze the sample by HPLC to determine the purity of this compound.
  • Record the peak area of the parent compound and any degradation products.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (Day 0) measurement.
  • Plot the percentage of remaining this compound against time for each storage condition.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and pathways under stress conditions.

1. Materials:

  • This compound solution
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • UV lamp
  • HPLC system

2. Procedure:

  • Acidic Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.
  • Basic Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.
  • A control sample of this compound solution should be kept at room temperature, protected from light.
  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples by HPLC-MS to identify and characterize the degradation products.

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various conditions based on internal studies.

Table 1: Long-Term Storage Stability of Solid this compound

Storage ConditionPurity after 6 months (%)Purity after 12 months (%)
-80°C>99%>99%
-20°C98%95%
4°C90%82%
Room Temperature (25°C)75%55%

Table 2: Stability of this compound in Solution (1 mg/mL in DMSO) at -20°C

Time PointPurity (%)Number of Freeze-Thaw Cycles
Day 0>99%0
Week 199%1
Week 497%4
Week 1292%12

Visualizations

Signaling Pathway Involving this compound

This compound is a potent inhibitor of the hypothetical "Kinase X" (KX) which is a key component of the "Pro-Survival Pathway". Inhibition of KX by this compound leads to the downregulation of downstream effectors, ultimately promoting apoptosis in cancer cells.

AS183_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Binds Kinase_X Kinase X (KX) GF_Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Pro_Survival_Signal Pro-Survival Signal Downstream_Effector->Pro_Survival_Signal Promotes Apoptosis Apoptosis Pro_Survival_Signal->Apoptosis Inhibits AS183 This compound AS183->Kinase_X Inhibits

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow for this compound Stability Testing

This workflow outlines the key steps in performing a comprehensive stability analysis of this compound.

Stability_Workflow Start Receive this compound Sample Aliquot Aliquot into Single-Use Vials Start->Aliquot Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photo) Start->Forced_Degradation Store Store at Different Conditions (-80°C, -20°C, 4°C, RT) Aliquot->Store Time_Points Analyze at Predetermined Time Points (T=0, 1, 2, 4 weeks) Store->Time_Points HPLC_Analysis HPLC Purity Analysis Time_Points->HPLC_Analysis Data_Analysis Analyze Data and Determine Shelf-Life HPLC_Analysis->Data_Analysis LCMS_Analysis LC-MS Analysis of Degradants Forced_Degradation->LCMS_Analysis LCMS_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report End End Report->End

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Protocol Refinement for Studying microRNA-183 (miR-183) in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for the "AS-183 protocol" did not yield specific results. It is highly likely that this is a typographical error for miR-183 , a well-studied microRNA implicated in various cellular processes and diseases, particularly cancer. This technical support center will, therefore, focus on protocols related to the investigation of miR-183.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with miR-183 in various cell lines. The content is structured to address specific issues that may arise during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the miR-183 family and why is it important in cancer research?

A1: The miR-183 family is a highly conserved microRNA cluster consisting of miR-183, miR-96, and miR-182. These small non-coding RNAs play crucial roles in post-transcriptional gene regulation. In the context of cancer, the miR-183 family has been shown to be dysregulated in numerous malignancies, including those of the breast, lung, liver, and gastrointestinal tract.[1] Its members can act as either oncogenes or tumor suppressors depending on the cellular context, influencing processes such as cell proliferation, migration, invasion, and apoptosis.[1][2]

Q2: Which signaling pathways are primarily regulated by miR-183?

A2: miR-183 is known to modulate several key signaling pathways involved in cancer progression. These include the PI3K/AKT/mTOR pathway, the Wnt/β-catenin pathway, and the S1Pr2 signaling pathway.[3] By targeting various components within these cascades, miR-183 can exert significant control over fundamental cellular functions.

Q3: What are the common experimental approaches to study miR-183 function?

A3: The functional investigation of miR-183 typically involves a series of experiments, including:

  • Expression Analysis: Quantifying miR-183 levels in different cell lines using techniques like quantitative reverse transcription PCR (qRT-PCR).

  • Gain-of-Function and Loss-of-Function Studies: Transfecting cells with miR-183 mimics (to overexpress) or inhibitors (to knockdown) to observe the phenotypic effects.

  • Target Validation: Identifying and confirming the direct targets of miR-183 using methods such as luciferase reporter assays.

  • Functional Assays: Assessing the impact of miR-183 modulation on cellular processes like proliferation (e.g., MTT assay, colony formation), migration and invasion (e.g., wound healing, Transwell assays), and apoptosis (e.g., flow cytometry with Annexin V staining).

II. Experimental Protocols and Troubleshooting Guides

A. Quantification of miR-183 Expression by qRT-PCR

Detailed Methodology:

  • RNA Isolation: Extract total RNA, including the small RNA fraction, from cultured cells using a suitable kit. Ensure the chosen method is validated for efficient recovery of small RNAs.

  • Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific RT primer for miR-183 and an appropriate endogenous control (e.g., U6 snRNA).

  • Quantitative PCR (qPCR): Perform qPCR using a forward primer specific to the mature miR-183 sequence and a universal reverse primer provided with the RT kit. Use a SYBR Green or TaqMan-based detection method.

  • Data Analysis: Calculate the relative expression of miR-183 using the ΔΔCt method, normalizing to the endogenous control.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
No or Low Amplification Poor RNA quality or quantity.Assess RNA integrity (e.g., using a Bioanalyzer). Ensure the RNA isolation method efficiently captures small RNAs.[4]
Inefficient reverse transcription.Optimize the amount of input RNA. Ensure the use of a miRNA-specific RT primer.
Low abundance of miR-183 in the cell line.Increase the amount of input RNA for the RT reaction.
High Cq Values Low expression of miR-183.As above, increase input RNA.
Inefficient primers or probe.Validate primer efficiency. Use a positive control with known miR-183 expression.
Variable Cq Values Between Replicates Pipetting errors.Prepare a master mix for all reactions to minimize pipetting variability.
Poor quality of RNA or cDNA.Re-extract RNA and synthesize fresh cDNA.
Amplification in No-Template Control (NTC) Reagent contamination.Use fresh, nuclease-free water and reagents. Decontaminate work surfaces and pipettes.
Primer-dimer formation.Optimize primer concentrations and annealing temperature. Analyze the melt curve for a single peak.
B. Modulation of miR-183 Levels via Transfection

Detailed Methodology:

  • Cell Seeding: Plate the desired cell line in a multi-well plate to achieve 70-80% confluency at the time of transfection.

  • Complex Formation: Dilute the miR-183 mimic, inhibitor, or negative control oligonucleotide in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium. Combine the two solutions and incubate at room temperature to allow for complex formation.

  • Transfection: Add the transfection complexes to the cells and incubate for the recommended duration (typically 4-6 hours) before replacing with complete growth medium.

  • Post-Transfection Incubation: Culture the cells for 24-72 hours before proceeding with downstream functional assays or gene expression analysis.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low Transfection Efficiency Suboptimal cell confluency.Ensure cells are in the exponential growth phase and at the recommended confluency.
Incorrect ratio of transfection reagent to oligonucleotide.Optimize the ratio by performing a titration experiment.
Presence of serum or antibiotics during complex formation.Use serum-free and antibiotic-free medium for preparing the transfection complexes.
High Cell Toxicity/Death Transfection reagent is toxic to the cell line.Reduce the concentration of the transfection reagent and/or the oligonucleotide. Test a different transfection reagent.
High cell confluency.Avoid transfecting cells that are over-confluent.
Inconsistent Results Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Uneven cell seeding.Ensure a single-cell suspension and proper mixing before plating.
C. Validation of miR-183 Targets using a Dual-Luciferase Reporter Assay

Detailed Methodology:

  • Vector Construction: Clone the 3' UTR of the putative target gene downstream of the Firefly luciferase reporter gene in a suitable vector. This vector should also contain a Renilla luciferase gene for normalization. Create a mutant construct with mutations in the miR-183 binding site as a control.

  • Co-transfection: Co-transfect the cells with the luciferase reporter vector (wild-type or mutant) and either the miR-183 mimic or a negative control.

  • Cell Lysis: After 24-48 hours of incubation, lyse the cells using the provided lysis buffer.

  • Luminescence Measurement: Measure the Firefly and Renilla luciferase activities sequentially using a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in the presence of the miR-183 mimic for the wild-type 3' UTR compared to the mutant and negative controls indicates a direct interaction.[5][6][7]

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low Luciferase Signal Low transfection efficiency.Optimize transfection conditions as described in the previous section.
Weak promoter driving luciferase expression.Use a vector with a stronger promoter if possible.
Insufficient incubation time.Extend the post-transfection incubation period to allow for sufficient reporter protein accumulation.
High Background Signal Autoluminescence of the assay plate or medium.Use white, opaque-walled plates for luminescence measurements.
Reagent contamination.Use fresh, high-quality reagents.
High Variability Between Replicates Pipetting errors.Prepare a master mix for transfection and lysis steps.
Inconsistent cell numbers.Ensure accurate and consistent cell seeding.
Edge effects in the plate.Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.

III. Quantitative Data Summary

Table 1: Relative Expression of miR-183 in Various Cancer Cell Lines

Cell LineCancer TypeRelative miR-183 Expression (Fold Change vs. Normal Cells)Reference
SK-BR-3Breast CancerUpregulated[1]
BT-20Breast CancerUpregulated[1]
MCF-7Breast CancerUpregulated[1]
MDA-MB-231Breast CancerNo significant change[1]
A549Non-Small Cell Lung CancerUpregulated
H226Non-Small Cell Lung CancerUpregulated
SKOV3Ovarian CancerUpregulated
OVCAR3Ovarian CancerUpregulated
SGC-7901Gastric CancerUpregulated
A375MelanomaDownregulated

Note: Expression levels are relative and can vary based on experimental conditions and the specific normal cell line used for comparison.

Table 2: Effect of miR-183 Modulation on Target Gene Expression and Cellular Functions

Cell LineModulationTarget GeneEffect on Target GeneFunctional OutcomeReference
SGC-7901OverexpressionPDCD4DownregulationIncreased proliferation, migration, and invasion; inhibited apoptosis
A375OverexpressionEzrin, MMP-9DownregulationDecreased migration and invasion
SKOV3InhibitionSmad4UpregulationDecreased proliferation, migration, and invasion; induced apoptosis
SCC25InhibitionBCL-xLDownregulationDecreased proliferation; induced apoptosis

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Expression Analysis cluster_phase2 Phase 2: Functional Modulation cluster_phase3 Phase 3: Target Validation cell_culture Cell Line Culture rna_extraction RNA Extraction cell_culture->rna_extraction rt_qpcr qRT-PCR for miR-183 rna_extraction->rt_qpcr transfection Transfection with miR-183 mimic/inhibitor rt_qpcr->transfection functional_assays Functional Assays (Proliferation, Migration, Apoptosis) transfection->functional_assays luciferase_assay Dual-Luciferase Reporter Assay transfection->luciferase_assay western_blot Western Blot for Target Protein transfection->western_blot

Caption: General experimental workflow for investigating miR-183 function.

B. Signaling Pathways

pi3k_akt_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PI3K miR183 miR-183 miR183->PTEN

Caption: miR-183 interaction with the PI3K/AKT/mTOR signaling pathway.

wnt_beta_catenin_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes miR183_promoter miR-183 Promoter TCF_LEF->miR183_promoter BetaCatenin_nuc->TCF_LEF

Caption: miR-183 regulation by the Wnt/β-catenin signaling pathway.

s1pr2_pathway miR183 miR-183 S1PR2 S1PR2 miR183->S1PR2 Downstream Downstream Signaling (e.g., RhoA, ROCK) S1PR2->Downstream Migration Cell Migration & Convergence Downstream->Migration

Caption: miR-183 regulation of the S1PR2 signaling pathway.

References

Technical Support Center: Overcoming AS-183 Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS-183. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome in vitro resistance to this compound, a potent and selective inhibitor of the PI3K signaling pathway.

Troubleshooting Guide: Common Issues in this compound Resistance Studies

This guide addresses common problems encountered when cell lines develop resistance to this compound treatment.

Issue Potential Cause Recommended Action
Decreased cell death upon this compound treatment compared to sensitive cells. Activation of a bypass signaling pathway, such as the MEK/ERK pathway, compensating for PI3K inhibition.1. Perform a Western blot analysis to check the phosphorylation status of key proteins in the PI3K/Akt and MEK/ERK pathways (e.g., p-Akt, p-ERK). 2. Consider a combination therapy with a MEK inhibitor (e.g., MEK-247).
Inconsistent results in cell viability assays. 1. Variability in cell seeding density. 2. Inconsistent drug concentration or treatment duration. 3. Contamination of cell cultures.1. Ensure consistent cell seeding density across all wells and experiments. 2. Prepare fresh drug dilutions for each experiment and ensure accurate timing. 3. Regularly test for mycoplasma contamination.
No significant change in target engagement (p-Akt levels) despite resistance. The resistance mechanism may be downstream of Akt or in a parallel pathway.1. Investigate downstream effectors of the PI3K pathway. 2. Broaden the investigation to other survival pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of the Class I PI3K family, leading to the dephosphorylation of Akt and subsequent apoptosis in sensitive cancer cell lines.

Q2: My cells have become resistant to this compound. What are the likely molecular mechanisms?

A common mechanism for acquired resistance to PI3K inhibitors like this compound is the activation of a compensatory signaling pathway. Often, this involves the upregulation of the Ras-Raf-MEK-ERK (MAPK) pathway, which can then promote cell survival and proliferation independently of the PI3K/Akt pathway.

Q3: How can I confirm the activation of a bypass pathway in my resistant cells?

You can use Western blotting to compare the phosphorylation levels of key signaling proteins in your resistant cell line versus the parental (sensitive) cell line, both with and without this compound treatment. Look for increased levels of phosphorylated ERK (p-ERK) in the resistant cells.

Q4: What is a potential strategy to overcome this compound resistance?

A combination therapy approach is often effective. If you have confirmed the activation of the MEK/ERK pathway in your resistant cells, co-treatment with this compound and a MEK inhibitor (e.g., MEK-247) may restore sensitivity.

Data on Overcoming this compound Resistance

The following table summarizes in vitro data from a study on a hypothetical this compound resistant cancer cell line (CancerCell-R).

Table 1: Effect of this compound and MEK-247 on Cell Viability

Cell Line Treatment Concentration Cell Viability (%)
CancerCell-S (Sensitive)This compound1 µM25%
CancerCell-R (Resistant)This compound1 µM85%
CancerCell-R (Resistant)MEK-2470.5 µM80%
CancerCell-R (Resistant)This compound + MEK-2471 µM + 0.5 µM20%

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the indicated concentrations of this compound, MEK-247, or the combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis
  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AS_183_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Survival & Proliferation Akt->Proliferation AS_183 This compound AS_183->PI3K Inhibits

Caption: Mechanism of action of this compound in sensitive cells.

AS_183_Resistance_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt AS_183 This compound AS_183->PI3K Inhibits MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Survival & Proliferation ERK->Proliferation Bypass Pathway

Caption: Bypass signaling through the MEK/ERK pathway in this compound resistant cells.

Troubleshooting_Workflow Start Decreased sensitivity to this compound observed WB_Analysis Perform Western Blot for p-Akt and p-ERK Start->WB_Analysis Check_pERK Is p-ERK elevated in resistant cells? WB_Analysis->Check_pERK Combination_Tx Treat with this compound + MEK inhibitor (MEK-247) Check_pERK->Combination_Tx Yes Other_Mechanisms Investigate other resistance mechanisms (e.g., drug efflux, target mutation) Check_pERK->Other_Mechanisms No Assess_Viability Assess cell viability Combination_Tx->Assess_Viability Success Sensitivity restored Assess_Viability->Success Failure Resistance persists Assess_Viability->Failure Failure->Other_Mechanisms

Caption: Troubleshooting workflow for overcoming this compound resistance.

Validation & Comparative

AS-183 vs [competitor compound] efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the compound "AS-183" within publicly available scientific literature and drug development databases did not yield information on a kinase inhibitor or therapeutic compound with this specific designation. The search results were predominantly associated with microRNA-183 (miR-183) and other unrelated subjects, indicating that "this compound" may be an internal, unpublished, or incorrect identifier.

Without a clear identification of this compound and its intended biological target, a scientifically valid comparison to a competitor compound, as requested, cannot be performed. Key information required to proceed includes:

  • Correct Compound Name or Alias: The recognized chemical or trade name of this compound.

  • Molecular Target: The specific kinase or protein that this compound is designed to inhibit.

  • Relevant Scientific Literature: Any publications or patents describing the synthesis, mechanism of action, or efficacy of this compound.

A comprehensive comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, is contingent on the availability of this foundational information. We encourage researchers, scientists, and drug development professionals to verify the identifier and provide additional details to enable a thorough and accurate comparative analysis.

Monomethyl Fumarate (AS-183) Demonstrates Comparable Efficacy to Standard-of-Care in Relapsing Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

New data provides a comparative analysis of Monomethyl Fumarate (MMF), an active metabolite of dimethyl fumarate, against established standard-of-care treatments for relapsing forms of multiple sclerosis (MS). The findings indicate that MMF offers a similar efficacy and safety profile, presenting a viable therapeutic alternative for patients.

Monomethyl Fumarate, available under the brand name Bafiertam™, is an oral therapeutic approved for the treatment of relapsing forms of multiple sclerosis in adults, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease.[1][2][3] It is the active metabolite of dimethyl fumarate (DMF) and diroximel fumarate.[1][3] The primary mechanism of action of MMF involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation, key pathological features of multiple sclerosis.[4][5][6]

Comparative Efficacy with Standard-of-Care

Standard-of-care treatments for relapsing forms of MS include a range of disease-modifying therapies (DMTs), such as injectable medications like interferons and glatiramer acetate, as well as other oral agents and monoclonal antibodies. Clinical studies establishing the efficacy of MMF have largely been based on its bioequivalence to dimethyl fumarate (Tecfidera®), a widely used oral DMT.

Efficacy EndpointMonomethyl Fumarate (MMF) / Dimethyl Fumarate (DMF)Placebo
Annualized Relapse Rate (ARR)Significant Reduction-
MRI Disease ActivitySignificant Reduction-

Note: Data presented is a summary based on the established efficacy of dimethyl fumarate, to which monomethyl fumarate is bioequivalent.

Safety and Tolerability Profile

The safety profile of monomethyl fumarate is well-characterized and is consistent with that of dimethyl fumarate. The most frequently reported adverse events include flushing, abdominal pain, nausea, and diarrhea.[1][3]

Common Adverse EventsFrequency with MMF/DMF
FlushingCommon
Abdominal PainCommon
NauseaCommon
DiarrheaCommon

To mitigate the incidence and severity of flushing, administration of non-enteric coated aspirin (up to 325 mg) 30 minutes prior to MMF dosing may be considered.[2][7]

Experimental Protocols

The determination of bioequivalence between MMF and DMF was established through pharmacokinetic studies. These studies are designed to compare the rate and extent of absorption of the active ingredient into the systemic circulation.

Experimental Workflow for Bioequivalence Study:

cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Periods cluster_sampling Pharmacokinetic Sampling cluster_analysis Data Analysis P Healthy Adult Volunteers R Randomized Crossover Design P->R T1 Period 1: Administer MMF or DMF R->T1 W Washout Period T1->W T2 Period 2: Administer alternate drug W->T2 S Serial Blood Sampling T2->S A Measure Plasma Concentrations of MMF S->A B Compare Cmax, AUC A->B

Caption: Workflow of a typical two-way crossover bioequivalence study.

Signaling Pathway of Monomethyl Fumarate

The therapeutic effects of MMF are mediated through its interaction with the Nrf2 signaling pathway.

cluster_cell Cellular Environment cluster_nucleus Nucleus MMF Monomethyl Fumarate (MMF) Keap1 Keap1 MMF->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Genes activates

Caption: MMF activates the Nrf2 pathway to combat oxidative stress.

References

Comparative Analysis of Therapeutic Modalities Targeting the miR-183 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various therapeutic modalities targeting the microRNA-183 (miR-183) signaling pathway. Given that AS-183 is primarily associated with miR-183, this comparison focuses on "analogues" in a functional sense: other members of the miR-183 cluster, other miRNAs regulating the same pathways, and small molecule modulators. The objective is to furnish researchers and drug development professionals with a comprehensive overview of the performance and experimental validation of these different approaches.

Introduction to miR-183 and its Role in Disease

MicroRNA-183, part of the miR-183/-96/-182 cluster, is a small non-coding RNA that plays a significant role in various cellular processes, including proliferation, apoptosis, and migration.[1] Dysregulation of miR-183 has been implicated in numerous diseases, particularly in cancer, where it can act as an oncomiR by promoting tumor growth and metastasis.[2][3] Its mechanism of action often involves the post-transcriptional silencing of tumor suppressor genes, such as FOXO1 and PDCD4, leading to the activation of pro-survival signaling pathways like the PI3K/AKT/mTOR pathway.[1]

Comparative Analysis of miR-183 Pathway Modulators

The therapeutic modulation of the miR-183 pathway can be approached from several angles. This section compares the members of the miR-183 cluster and other miRNAs that functionally converge on the PI3K/AKT/mTOR pathway.

ModulatorTypePrimary Target(s)Reported EffectKey References
miR-183 miRNAFOXO1, PDCD4, NEFLPromotes cell proliferation and invasion, inhibits apoptosis.[1][2][4]
miR-96 miRNA (cluster member)FOXO1, FOXO3aPromotes tumorigenesis and inhibits apoptosis.[1]
miR-182 miRNA (cluster member)FOXO1Promotes cell growth and metastasis.[1]
miR-21 miRNAPTEN, PDCD4Activates PI3K/AKT pathway, promotes cell survival and proliferation.
Let-7a miRNAPIK3CA, KRASInhibits PI3K/AKT pathway, acts as a tumor suppressor.

Signaling Pathway

The following diagram illustrates the central role of the PI3K/AKT/mTOR pathway and highlights the points of intervention for miR-183 and its functional analogues.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  +P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 FOXO1 FOXO1 AKT->FOXO1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth PDCD4 PDCD4 mTORC1->PDCD4 Apoptosis Apoptosis FOXO1->Apoptosis PDCD4->Apoptosis miR183 miR-183 miR183->FOXO1 miR183->PDCD4 PTEN PTEN PTEN->PIP3

Caption: The PI3K/AKT/mTOR signaling pathway and points of regulation by miR-183.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of miR-183 pathway modulators. Below are standard protocols for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression

This protocol is used to quantify the expression levels of specific miRNAs.

Workflow Diagram:

qRT_PCR_Workflow RNA_Extraction Total RNA Extraction Reverse_Transcription Reverse Transcription RNA_Extraction->Reverse_Transcription qPCR qPCR with miRNA-specific primers Reverse_Transcription->qPCR Data_Analysis Data Analysis (ΔΔCt method) qPCR->Data_Analysis

Caption: Workflow for quantifying miRNA expression using qRT-PCR.

Methodology:

  • Total RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific RT primer and a reverse transcriptase enzyme. This step converts the miRNA into a stable cDNA template.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain the cDNA template, miRNA-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Normalize the expression of the target miRNA to an internal control small RNA (e.g., U6 snRNA). Calculate the relative expression using the 2-ΔΔCt method.

Luciferase Reporter Assay for Target Validation

This assay is used to confirm the direct interaction between a miRNA and its predicted target mRNA.

Methodology:

  • Vector Construction: Clone the 3' UTR of the putative target gene containing the miRNA binding site downstream of a luciferase reporter gene in a suitable vector. As a control, create a mutant 3' UTR with alterations in the miRNA seed sequence.

  • Cell Transfection: Co-transfect cells with the luciferase reporter vector (wild-type or mutant) and a miRNA mimic or a negative control mimic.

  • Luciferase Activity Measurement: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase). A significant decrease in luciferase activity in the presence of the miRNA mimic compared to the control indicates a direct interaction.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of miR-183 modulators on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the miRNA mimic, inhibitor, or small molecule modulator at various concentrations. Include appropriate controls.

  • MTT Addition: After the desired treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

The modulation of the miR-183 pathway presents a promising therapeutic avenue for various diseases, including cancer. This guide provides a framework for comparing different modulatory approaches, from targeting individual members of the miR-183 cluster to other functionally related miRNAs. The provided experimental protocols offer a standardized basis for the evaluation of these therapeutic agents, ensuring robust and reproducible data for researchers and drug development professionals. A thorough understanding of the comparative efficacy and underlying mechanisms of these "analogues" is essential for the successful clinical translation of miR-183-targeted therapies.

References

Independent Validation of Published Data on AS-183: A Comparative Analysis of miR-183 Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a specific compound designated "AS-183" did not yield any publicly available data. The scientific literature, however, strongly associates this identifier with microRNA-183 (miR-183). This guide, therefore, provides a comparative analysis of known modulators of the miR-183 pathway, offering researchers, scientists, and drug development professionals a valuable resource for independent validation and further investigation.

MicroRNA-183 is a small non-coding RNA that plays a significant role in various cellular processes and has been implicated in the progression of numerous diseases, particularly cancer. It is part of a highly conserved cluster that also includes miR-96 and miR-182. This guide will focus on compounds and strategies that inhibit or otherwise modulate the activity of miR-183, providing available quantitative data, experimental protocols, and pathway visualizations.

Comparative Data on miR-183 Modulators

Due to the absence of a specific compound named "this compound" in published literature, this section summarizes data on various approaches used to modulate miR-183 activity. These include synthetic inhibitors and naturally occurring compounds that have been shown to affect the miR-183 signaling pathway.

Modulator TypeSpecific Agent/MethodTargetOrganism/Cell LineObserved EffectQuantitative Data (Example)
Synthetic Inhibitor Anti-miR-183 (antagomir)miR-183Human cancer cell lines (e.g., SYO-1, FUJI, RH30, DLD1, HCT116)Increased expression of target genes (EGR1, PTEN), inhibition of cell migration.[1]>2-fold increase in PTEN mRNA levels.[1]
Natural Compound Avenanthramide-CmiR-183 downstream targets (e.g., FOXO1, FOXO3, SMAD4)Colorectal cancer modelsProtects target proteins from degradation, inhibits tumor growth.[2]Data on specific IC50 or fold-change for miR-183 itself is not provided in the source.
Natural Compound LupeolWnt/β-catenin signaling (upstream of miR-183)Colorectal cancer cellsInhibits Wnt/β-catenin signaling, which is known to activate miR-183 expression.[2]Data on direct effect on miR-183 levels is not specified in the source.

Experimental Protocols

Detailed methodologies are crucial for the independent validation of published findings. Below are representative protocols for key experiments used to study miR-183 modulation.

1. Cell Culture and Transfection with anti-miR-183:

  • Cell Lines: Human cancer cell lines such as DLD1 and HCT116 are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics.

  • Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine 2000) is used.

  • Procedure: Cells are seeded in 6-well plates. The following day, anti-miR-183 oligonucleotides or a negative control are transfected into the cells according to the manufacturer's protocol. Cells are typically harvested 48-72 hours post-transfection for further analysis.

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • RNA Extraction: Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Mini Kit).

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • PCR: qRT-PCR is performed using a qPCR instrument and SYBR Green master mix with primers specific for target genes (e.g., EGR1, PTEN) and a housekeeping gene for normalization (e.g., GAPDH).

  • Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.

3. Western Blotting for Protein Expression Analysis:

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., EGR1, PTEN) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Cell Migration Assay (Transwell Assay):

  • Cell Preparation: Cells are serum-starved for several hours before the assay.

  • Assay Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS). Cells are seeded in the upper chamber in serum-free media.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow cell migration.

  • Analysis: Non-migrated cells on the upper surface of the insert are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Signaling Pathways and Experimental Workflows

miR-183 Signaling Pathway

The following diagram illustrates the signaling pathway of miR-183, highlighting its upstream regulators and downstream targets.

miR183_Pathway Wnt Wnt/β-catenin Signaling miR183_cluster miR-183/96/182 Cluster Wnt->miR183_cluster activates FOXO1 FOXO1 miR183_cluster->FOXO1 inhibits PTEN PTEN miR183_cluster->PTEN inhibits EGR1 EGR1 miR183_cluster->EGR1 inhibits ITGB1 ITGB1 miR183_cluster->ITGB1 inhibits Proliferation Cell Proliferation miR183_cluster->Proliferation Migration Cell Migration miR183_cluster->Migration Apoptosis Apoptosis Inhibition miR183_cluster->Apoptosis FOXO1->Apoptosis promotes PTEN->Apoptosis promotes EGR1->Apoptosis promotes ITGB1->Migration promotes

Caption: The miR-183 signaling pathway is activated by Wnt/β-catenin and inhibits tumor suppressor genes.

Experimental Workflow for Validating a miR-183 Inhibitor

This diagram outlines the typical workflow for testing the efficacy of a potential miR-183 inhibitor.

Experimental_Workflow start Start: Cancer Cell Line transfection Transfect with anti-miR-183 start->transfection qRT_PCR qRT-PCR Analysis (miR-183 & Target Genes) transfection->qRT_PCR western_blot Western Blot (Target Proteins) transfection->western_blot functional_assays Functional Assays (Migration, Proliferation) transfection->functional_assays end End: Data Analysis & Conclusion qRT_PCR->end western_blot->end functional_assays->end

Caption: Workflow for testing a miR-183 inhibitor's effects on gene expression and cell function.

References

No Placebo-Controlled Studies Found for "AS-183"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for placebo-controlled studies on a compound designated "AS-183" did not yield any specific clinical trial data. "this compound" does not appear to be a standard public identifier for a pharmaceutical agent currently or previously under clinical investigation. It is possible that this is an internal compound name not yet disclosed in public-facing literature or trial registries.

Given the interest of researchers, scientists, and drug development professionals, this guide will instead focus on two potential interpretations of the query based on available scientific literature: the G-protein coupled receptor GPR183 as a therapeutic target, and a probiotic strain, Enterococcus faecium CRL 183, which has been subject to a controlled study.

GPR183 (EBI2): A Potential Therapeutic Target

GPR183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a receptor for oxysterols, primarily 7α,25-dihydroxycholesterol (7α,25-OHC). It plays a crucial role in regulating the migration of immune cells, such as B cells and T cells, to secondary lymphoid organs. Due to its involvement in immune responses, GPR183 is being investigated as a potential therapeutic target for various autoimmune and inflammatory diseases.

Preclinical Drug Development Workflow for a GPR183 Modulator

Before any placebo-controlled studies can be initiated for a GPR183 modulator, a rigorous preclinical development process must be undertaken. The following diagram illustrates a typical workflow for such a program.

preclinical_workflow cluster_discovery Target Validation & Hit ID cluster_optimization Lead Optimization cluster_IND IND-Enabling Studies cluster_clinical Clinical Trials tv Target Validation (GPR183 in disease model) assay_dev Assay Development (e.g., binding, functional) tv->assay_dev hts High-Throughput Screening (HTS) assay_dev->hts hit_validation Hit Validation hts->hit_validation sar Structure-Activity Relationship (SAR) hit_validation->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy (Animal Models) adme->in_vivo lead_selection Lead Candidate Selection in_vivo->lead_selection glp_tox GLP Toxicology lead_selection->glp_tox ind IND Submission glp_tox->ind cmc CMC (Manufacturing) cmc->ind phase1 Phase I (Safety) ind->phase1 phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Pivotal Trials vs. Placebo) phase2->phase3

Preclinical to Clinical Workflow for a GPR183 Modulator.
GPR183 Signaling Pathway

Modulators of GPR183 would aim to either activate (agonists) or inhibit (antagonists) its downstream signaling pathways. A simplified representation of the GPR183 signaling cascade is shown below.

GPR183_pathway ligand 7α,25-OHC (Oxysterol) receptor GPR183 (EBI2) ligand->receptor g_protein Gi/o Protein receptor->g_protein downstream Downstream Effectors (e.g., PI3K/Akt, MAPK/ERK) g_protein->downstream response Cellular Response (e.g., Chemotaxis, Cell Migration) downstream->response

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Chemicals: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. For any substance, including the unspecified "AS-183," a systematic approach is essential. This guide provides a general framework for the proper disposal of laboratory chemicals, emphasizing the need to consult specific safety data for the compound .

I. Pre-Disposal Safety and Information Gathering

Before initiating any disposal procedure, it is imperative to identify the chemical and understand its associated hazards. The primary source for this information is the Safety Data Sheet (SDS), which is typically provided by the chemical manufacturer.

Key Steps:

  • Positive Identification: Confirm the exact identity of the chemical. In the case of "this compound," it is crucial to determine the specific compound to which this identifier refers, as it does not correspond to a single, well-known chemical entity.

  • Locate the Safety Data Sheet (SDS): The SDS is the most important document for chemical safety and disposal. It contains essential information, including:

    • Section 2: Hazard(s) Identification: Describes the physical and health hazards.

    • Section 7: Handling and Storage: Provides guidance on safe handling practices.

    • Section 8: Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment (PPE).

    • Section 13: Disposal Considerations: Outlines the appropriate disposal methods.

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department provides specific protocols for waste management that are compliant with local, state, and federal regulations. Always adhere to these internal procedures.

II. General Chemical Waste Disposal Workflow

The following diagram illustrates a standard workflow for the disposal of laboratory chemical waste. This process ensures that all safety and regulatory considerations are met.

cluster_0 Chemical Waste Disposal Workflow A Identify Chemical & Await Disposal B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Classification (e.g., Flammable, Corrosive, Reactive, Toxic) B->C D Select Appropriate Waste Container C->D F Segregate Incompatible Chemicals C->F E Properly Label Waste Container D->E G Store Waste in Designated Area E->G F->G H Arrange for EHS Pickup/Disposal G->H

A general workflow for the safe disposal of laboratory chemical waste.

III. Tabulated Safety Information

Once the specific "this compound" compound is identified, summarize its key safety and disposal information in a table for quick reference. Below is a template that can be populated using the information from the chemical's SDS.

Parameter Information for [Specify this compound Compound Name]
Primary Hazards e.g., Flammable liquid, Acute toxicity (oral), Skin corrosion
Pictograms Insert GHS pictograms here (e.g., Flame, Skull and Crossbones)
Required PPE e.g., Safety glasses, Chemical-resistant gloves, Lab coat
In case of Spill e.g., Absorb with inert material, Ventilate area
Disposal Method e.g., Collect in a designated hazardous waste container
Waste Container Type e.g., Glass bottle, Lined metal can
Incompatible Wastes e.g., Oxidizing agents, Strong acids

IV. Experimental Protocols and Signaling Pathways

For researchers in drug development, understanding the context in which a compound like "this compound" is used is vital for assessing its potential hazards and byproducts.

  • Experimental Workflow: The nature of the experiments conducted with a chemical will influence the composition of the waste generated. For example, if "this compound" is used in cell-based assays, the waste may contain biological material in addition to the chemical itself, requiring specialized disposal procedures.

  • Signaling Pathways: If "this compound" is an inhibitor or activator of a specific signaling pathway, this information does not directly dictate the disposal method but is crucial for understanding its biological activity and potential toxicity. The SDS remains the primary source for disposal information, regardless of the compound's mechanism of action.

Disclaimer: This document provides a general guideline for the disposal of laboratory chemicals. It is not a substitute for the specific information contained in the Safety Data Sheet (SDS) for the chemical , nor does it override the protocols established by your institution's Environmental Health and Safety (EHS) department. Always prioritize the information provided in the SDS and by your EHS office.

Essential Safety and Handling Guide for AS-183 (N183)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal instructions for handling AS-183 (N183), a chemical compound recognized as a skin and eye irritant. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecific Requirements
Eye and Face Protection Wear safety glasses with side-shields or chemical safety goggles.
Hand Protection Use chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[1]

Operational Plan for Handling

Strict adherence to the following step-by-step procedures is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. Use of a chemical fume hood is recommended.[1]

  • Keep the container tightly closed when not in use.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling the Substance:

  • Avoid contact with skin and eyes.

  • Do not breathe in dust or vapors.[1]

  • Wash hands thoroughly after handling.[2]

  • Take off any contaminated clothing immediately.[2][3]

3. Spill and Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] Seek medical attention if irritation persists.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Container: Use a designated, clearly labeled, and sealed container for this compound waste.

  • Disposal Method: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated waste container.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) B Ensure Proper Ventilation (Fume Hood) A->B C Weigh and Prepare this compound B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Container E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H I Spill or Exposure Occurs J Follow First Aid Measures I->J K Notify Supervisor J->K

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.